Physicochemical properties of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Physicochemical Profiling and Experimental Characterization of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine: A Technical Whitepaper Executive Summary & Structural Causality As a Senior Application Scientist, I...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Profiling and Experimental Characterization of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine: A Technical Whitepaper
Executive Summary & Structural Causality
As a Senior Application Scientist, I approach the characterization of novel chemical entities not just by measuring their properties, but by understanding the structural causality that drives their behavior in solution. The compound 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (also known as 1-(4-isopropylthiazol-2-yl)cyclobutan-1-amine) is a highly functionalized building block that merges three distinct pharmacophoric elements: a cyclobutane ring, a primary amine, and a 4-isopropyl-substituted 1,3-thiazole core.
The thiazole ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate lipophilicity, enhance metabolic stability, and dictate target binding through specific π-π or dipole interactions[1]. Concurrently, cyclobutane rings are increasingly incorporated into drug design to impart structural rigidity, restrict conformational freedom, and improve overall pharmacokinetic profiles[2]. The physicochemical behavior of this molecule is a direct consequence of the electronic cross-talk between these moieties. Specifically, the electron-withdrawing nature of the thiazole ring exerts a strong inductive effect on the adjacent cyclobutylamine, fundamentally altering its ionization profile compared to isolated aliphatic amines.
Predicted Physicochemical Properties
Before initiating bench-level characterization, it is critical to establish a theoretical baseline. This allows us to design our experimental parameters (e.g., titrant concentrations, cosolvent ratios, and buffer pH) with precision.
Property
Predicted Value
Causality / Structural Driver
Molecular Weight
196.31 g/mol
Formula: C₁₀H₁₆N₂S.
cLogP
1.8 – 2.2
Driven by the lipophilic isopropyl and cyclobutane groups, but heavily offset by the polar primary amine.
pKa (Amine)
~ 8.0 – 8.5
Lowered from standard aliphatic amines (~10.4) due to the electron-withdrawing sp² carbon of the adjacent thiazole ring.
pKa (Thiazole)
~ 2.5
Weakly basic nitrogen in the heteroaromatic system; protonated only at highly acidic gastric pH.
Polar Surface Area
67.2 Ų
Optimal for membrane permeability; contributed by the primary amine and thiazole nitrogen.
H-Bond Donors / Acceptors
1 / 2
One primary amine (-NH₂) acts as a donor; both the amine and thiazole nitrogens act as acceptors.
Self-Validating Experimental Workflows
Theoretical predictions must be empirically validated through rigorous, self-validating analytical systems. Below are the definitive methodologies required to profile this compound.
Protocol 1: Potentiometric Determination of pKa and LogD
Potentiometric titration using an automated apparatus (e.g., SiriusT3) is the gold standard for determining the pKa and solubility-pH profiles of ionizable active agents[3]. Because this compound possesses moderate lipophilicity, aqueous titration alone may result in precipitation of the neutral free-base species, leading to artifactual data.
Step-by-Step Methodology:
Electrode Calibration (Self-Validation Step): Perform a "blank" titration using the four-plus parameter technique in 0.15 M KCl. This ensures the glass electrode responds accurately to hydrogen ion activity without interference from the analyte.
Cosolvent Titration: Weigh 1–2 mg of the compound into the titration vial. Dissolve in varying ratios of methanol/water (e.g., 30%, 40%, and 50% MeOH) adjusted to a constant ionic strength of 0.15 M KCl.
Acid-Base Titration: Pre-acidify the solution to pH 2.0 using 0.5 M HCl to fully protonate both the amine and thiazole nitrogens. Titrate with 0.5 M KOH up to pH 11.0 under an argon atmosphere to prevent CO₂ absorption.
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant of the respective cosolvent mixtures.
Causality: Extrapolating this linear relationship to 0% cosolvent provides the true aqueous pKa. If the plot is non-linear, it indicates compound aggregation or micelle formation, invalidating the run.
Kinetic solubility assays often overestimate solubility due to the formation of supersaturated states. The shake-flask method remains the most critical and reliable technique for thermodynamic solubility and lipophilicity evaluation[4].
Step-by-Step Methodology:
Isothermal Equilibration: Add an excess amount of the solid compound (e.g., 10 mg) to 2.0 mL of phosphate buffer (pH 7.4) in a sealed glass vial.
Causality: The pH is chosen to mimic physiological blood plasma. At pH 7.4, the compound will exist as a mixture of ionized and neutral species (based on an amine pKa of ~8.0).
Agitation: Place the vial in an orbital shaker at 37°C and 200 RPM for 48 hours.
Causality: 48 hours provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system reaches true thermodynamic equilibrium.
Phase Separation (Self-Validation Step): Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Centrifugation prior to filtration prevents colloidal aggregates from passing through the filter and artificially inflating the quantified solubility limit.
Quantification: Dilute the supernatant appropriately and quantify using HPLC-UV against a validated standard curve.
Solid-State Verification (Critical): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).
Causality: If the compound forms a hydrate or disproportionates into a different polymorph in the buffer, the solubility measured corresponds to the new phase, not the parent compound. XRPD confirms phase purity, validating the entire assay.
Analytical Workflow Visualization
To ensure seamless execution across analytical teams, the logical relationship between these characterization steps is mapped below.
Physicochemical characterization workflow for thiazole-cyclobutanamine derivatives.
References
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
Source: Molecules (MDPI), 2022.
URL: [Link]
Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
Source: Open Medicinal Chemistry Journal (PMC), 2008.
URL: [Link]
Title: Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3.
Source: European Journal of Pharmaceutics and Biopharmaceutics (PubMed), 2015.
URL: [Link]
Title: Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation.
Source: European Journal of Pharmaceutical Sciences (PubMed), 2015.
URL: [Link]
Mechanism of action studies for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine The novel chemical entity, 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, represents...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
The novel chemical entity, 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, represents a compelling candidate for drug discovery, integrating two pharmacologically significant scaffolds: a substituted thiazole ring and a cyclobutanamine moiety. Thiazole derivatives are known for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The cyclobutane ring offers a unique three-dimensional structure that can improve metabolic stability and serve as a versatile scaffold to orient pharmacophores for optimal target interaction.[4][5] This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of this compound, designed for researchers and scientists in drug development. The proposed workflow is a multi-tiered approach, beginning with broad phenotypic screening and culminating in specific target identification and pathway analysis.
PART 1: Initial Assessment and Hypothesis Generation
Given the absence of pre-existing biological data for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, our investigation commences with a hypothesis-driven approach derived from the known activities of its constituent chemical motifs.
Structural Rationale for Investigation
The Thiazole Core: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, and it is a core structure in numerous biologically active compounds, including FDA-approved drugs.[3] Its derivatives have demonstrated a wide array of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects.[2][3]
The Cyclobutanamine Moiety: Cyclobutane rings are increasingly utilized in medicinal chemistry to provide a rigid scaffold that can orient substituents in a precise three-dimensional arrangement, potentially enhancing binding affinity to biological targets.[4][5] The primary amine group is a key functional group for interactions with various biological targets and is a common feature in many bioactive molecules.[6][7]
Initial High-Throughput Phenotypic Screening
The initial step is to perform broad phenotypic screens to identify potential therapeutic areas. This approach allows for an unbiased assessment of the compound's biological effects.
Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colorectal) will be used to assess anticancer potential.[8][9] Additionally, a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) will be used for antimicrobial screening.[10]
Assay Principle: Cell viability will be assessed using a resazurin-based assay, which measures metabolic activity.
Procedure:
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
Treat cells with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
Add resazurin solution to each well and incubate for 2-4 hours.
Measure fluorescence (Ex/Em ~560/590 nm) to determine cell viability.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Parameter
Description
Cell Lines
A549, MCF-7, HCT116, S. aureus, E. coli, C. albicans
Compound Concentration
0.1 µM - 100 µM
Incubation Time
48-72 hours
Readout
Fluorescence (Resazurin Assay)
Endpoint
IC50 (Half-maximal Inhibitory Concentration)
PART 2: Target Identification and Validation
Once a primary biological activity is confirmed (e.g., anticancer), the next crucial step is to identify the specific molecular target(s).
Affinity-Based Target Identification
Affinity chromatography coupled with mass spectrometry is a powerful technique to isolate and identify binding partners of a small molecule.
Compound Immobilization: Synthesize a derivative of the compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
Lysate Preparation: Prepare a cell lysate from a sensitive cell line (e.g., HCT116 if anticancer activity is observed).
Affinity Pull-down:
Incubate the immobilized compound with the cell lysate to allow for binding.
Wash the beads extensively to remove non-specific binders.
Elute the bound proteins using a denaturing buffer.
Protein Identification:
Separate the eluted proteins by SDS-PAGE.
Excise protein bands and perform in-gel tryptic digestion.
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
Target Validation
Once putative targets are identified, it is essential to validate that they are responsible for the observed biological effects.
Experimental Protocol: Target Knockdown using siRNA
siRNA Transfection: Transfect the target cells with siRNAs specific to the identified protein target(s). A non-targeting siRNA should be used as a negative control.
Knockdown Confirmation: After 48-72 hours, confirm target protein knockdown by Western blotting.
Phenotypic Assay: Treat the siRNA-transfected cells with the compound and perform the same phenotypic assay as in the initial screen (e.g., cell viability).
Data Analysis: A significant reduction in the compound's potency in the knockdown cells compared to the control cells would validate the target.
PART 3: Pathway Elucidation and Mechanistic Studies
With a validated target, the focus shifts to understanding how the compound's interaction with its target affects downstream signaling pathways.
Analysis of Downstream Signaling Pathways
If the target is a known component of a signaling pathway (e.g., a kinase in the MEK/ERK pathway), we can investigate the modulation of this pathway.[11]
Experimental Protocol: Western Blotting for Pathway Analysis
Cell Treatment: Treat the sensitive cells with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).
Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.
Western Blotting:
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).
Use a loading control (e.g., β-actin) to ensure equal protein loading.
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status and total levels of the signaling proteins.
Workflow for Mechanism of Action Studies
Caption: A multi-phase workflow for elucidating the mechanism of action.
PART 4: In Vivo Studies
The final step is to confirm the mechanism of action and evaluate the efficacy of the compound in a relevant animal model.
Experimental Protocol: Xenograft Mouse Model for Anticancer Activity
Model Establishment: Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.
Compound Administration: Once tumors are established, treat the mice with the compound (e.g., via oral gavage or intraperitoneal injection) at various doses. A vehicle control group is essential.
Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume. At the end of the study, excise the tumors and weigh them.
Pharmacodynamic Studies: Collect tumor samples at different time points after the final dose to assess target engagement and pathway modulation in vivo using techniques like Western blotting or immunohistochemistry.
Quantitative Data Summary for In Vivo Studies
Group
Dose (mg/kg)
Mean Tumor Volume (mm³)
Tumor Growth Inhibition (%)
Vehicle Control
0
0
Compound (Low Dose)
10
Compound (High Dose)
50
Positive Control
Conclusion
This in-depth technical guide outlines a systematic and robust approach to elucidating the mechanism of action for the novel compound 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine. By leveraging the known pharmacological potential of its thiazole and cyclobutanamine components, this workflow provides a clear path from initial phenotypic screening to in vivo validation. The successful execution of these studies will be critical in determining the therapeutic potential of this promising molecule.
References
Amin, A., et al. (2022). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Current Bioactive Compounds, 18(9), 77-89.
BenchChem (2025). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines.
FABAD Journal of Pharmaceutical Sciences (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
PubMed (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments.
Bentham Science (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview.
ScienceScholar (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.
PMC (2020). Cyclobutanes in Small‐Molecule Drug Candidates.
PMC (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
ScholarWorks (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
MySkinRecipes. Cyclobutylamine.
PubMed (2007). Synthesis and antimicrobial activity of 1-(4-aryl-2-thiazolyl)-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives.
MDPI (2023). A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer.
In Vitro Pharmacological Profiling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine: A Novel Thiazolyl-Cyclobutylamine Lead Scaffold
Executive Summary The compound 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine represents a highly optimized, fragment-like lead scaffold designed for Central Nervous System (CNS) targets, particularly aminergic G...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine represents a highly optimized, fragment-like lead scaffold designed for Central Nervous System (CNS) targets, particularly aminergic G-protein coupled receptors (GPCRs). Transitioning this structural motif from a raw chemical hit to a validated preclinical lead requires a rigorous, self-validating cascade of in vitro assays.
This technical guide outlines the definitive pharmacological profiling strategy for this scaffold, detailing the causality behind experimental choices, step-by-step methodologies, and the integration of primary pharmacodynamics with predictive ADME/Tox models.
Physicochemical & Structural Rationale
Before deploying in vitro resources, it is critical to understand the mechanistic rationale behind the scaffold's architecture:
Cyclobutylamine Moiety: The primary amine provides a critical basic center (pKa ~9.5) necessary for anchoring to conserved aspartate residues (e.g., Asp3.32) within aminergic GPCR orthosteric pockets. The cyclobutane ring conformationally restricts the amine, minimizing the entropic penalty upon binding compared to acyclic aliphatic chains.
4-Isopropylthiazole Core: The heteroaromatic thiazole ring serves as a metabolically stable spacer, avoiding the reactive quinone-imine toxicophores often associated with electron-rich phenyl or furan rings. The isopropyl (propan-2-yl) substituent provides a defined lipophilic vector to occupy adjacent hydrophobic sub-pockets, driving binding enthalpy.
To validate the scaffold, we utilize the Histamine H3 Receptor (H3R)—a classic Gi/o-coupled CNS target—as our model system.
Target Engagement: Radioligand Binding Assay
Causality: Functional assays alone cannot distinguish between low target affinity and poor receptor coupling. Radioligand binding establishes the absolute thermodynamic affinity (
Ki
) of the cyclobutylamine scaffold independent of downstream signaling.
Protocol:
Harvest HEK293 cells stably expressing human H3R and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4).
Incubate cell membranes (20 µg protein/well) with 1 nM [
3
H]-N-
α
-methylhistamine (radioligand) and varying concentrations of the test compound (0.1 nM to 10 µM).
Define non-specific binding using 10 µM thioperamide.
Incubate for 60 minutes at 25°C to reach equilibrium.
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI), followed by liquid scintillation counting.
Functional Efficacy: TR-FRET cAMP Assay
Causality: Because H3R is a Gi-coupled receptor, agonism inhibits adenylyl cyclase, lowering cAMP. To test our compound as an antagonist/inverse agonist, we measure its ability to reverse agonist-induced cAMP suppression. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because the time-delayed measurement effectively eliminates interference from autofluorescence and light scattering, offering a homogeneous, no-wash protocol ideal for High-Throughput Screening[1, 2].
Protocol:
Cell Seeding: Seed H3R-expressing cells in a 384-well white microplate.
Stimulation: Co-incubate cells with an EC
80
concentration of an H3R agonist (to suppress cAMP), 10 µM Forskolin (to stimulate baseline adenylyl cyclase), and the test compound for 30 minutes.
Lysis & Detection: Add lysis buffer containing a Europium (Eu)-labeled cAMP tracer (Donor) and an anti-cAMP monoclonal antibody conjugated to a far-red acceptor fluorophore (e.g., ULight or d2) [2].
Incubation: Incubate for 1 hour at room temperature.
Measurement: Irradiate at 320/340 nm and read emission at 615 nm (Donor) and 665 nm (Acceptor) using a multimode plate reader. Calculate the TR-FRET ratio (665/615).
Causality: For CNS-targeted cyclobutylamines, achieving adequate free drug concentration in the brain is paramount. While Caco-2 cells are standard for intestinal absorption, the MDCK-MDR1 cell line—transfected with the human ABCB1 gene to overexpress P-glycoprotein (P-gp)—is the preferred surrogate for the Blood-Brain Barrier (BBB) [3]. This bidirectional transport assay evaluates both passive permeability and active efflux liability.
Protocol:
Monolayer Validation: Culture MDCK-MDR1 cells on semi-permeable Transwell inserts for 4-5 days. Prior to incubation, verify the integrity of the cell monolayer via Trans-Epithelial Electrical Resistance (TEER) measurement [4].
Dosing: Apply 0.5 µM of the test compound to either the apical (A) or basolateral (B) chamber.
Incubation: Incubate for 120 minutes at 37°C.
Quantification: Sample both chambers and quantify compound levels via LC-MS/MS.
Analysis: Calculate the Apparent Permeability (
Papp
) and the Efflux Ratio (ER =
Papp(B−A)/Papp(A−B)
). An ER
≥
2.0 indicates active P-gp efflux [3].
Cardiac Safety: Automated hERG Patch-Clamp
Causality: Basic lipophilic amines are notorious for their propensity to become trapped within the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel. Inhibition of the hERG current causes QT interval prolongation, resulting in potentially fatal ventricular tachyarrhythmia (Torsade de Pointes) [5]. Under the Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm, automated patch-clamp electrophysiology is deployed early to de-risk this liability [6].
Protocol:
Cell Preparation: Utilize HEK293 cells stably expressing the hERG channel.
Configuration: Establish a whole-cell patch-clamp configuration using an automated planar patch-clamp system (e.g., QPatch HTX). Ensure seal resistance is >100 M
Ω
[5, 7].
Voltage Protocol: Apply a depolarizing voltage step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.
Compound Application: Perfuse the test compound sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).
Measurement: Calculate the percentage inhibition of the peak tail current relative to the vehicle control to determine the IC
50
.
Quantitative Data Summary
The tables below summarize the target profile criteria required for the 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine scaffold to achieve "Lead" status.
Table 1: In Vitro Pharmacodynamic Profile
Assay
Parameter
Target Value
Interpretation
Radioligand Binding (Target)
Ki
(nM)
< 20 nM
High affinity target engagement
TR-FRET cAMP (Functional)
IC
50
(nM)
< 50 nM
Potent functional antagonism
Selectivity Panel (40 GPCRs)
Off-target
Ki
> 10,000 nM
Excellent selectivity window
Table 2: ADME & Safety Profile
Assay
Parameter
Target Value
Interpretation
MDCK-MDR1 Permeability
Papp
(A-B)
> 15 x 10
−6
cm/s
High passive BBB permeability
MDCK-MDR1 Efflux
Efflux Ratio (ER)
< 2.0
Evades P-gp mediated efflux
hERG Patch-Clamp
IC
50
(µM)
> 30 µM
Low risk of QT prolongation
Human Liver Microsomes
Clint
(µL/min/mg)
< 20.0
High metabolic stability
Profiling Cascade Workflow
Fig 2. Critical path workflow for the in vitro pharmacological profiling of the lead scaffold.
References
Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from: [Link]
Drug Safety Testing Center (DSTC). Safety Pharmacology Assessment of Cardiac Ion Channels by Manual Patch Clamp With CiPA Protocols. Retrieved from: [Link]
National Center for Biotechnology Information (NCBI). Early identification of hERG liability in drug discovery programs by automated patch clamp. PMC3964464. Retrieved from: [Link]
Exploratory
Preliminary Toxicity Screening of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine: A Technical Guide
Abstract The early-stage assessment of a compound's safety profile is a cornerstone of modern drug discovery, enabling a "fail early, fail fast" strategy that conserves resources and minimizes late-stage attrition. This...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The early-stage assessment of a compound's safety profile is a cornerstone of modern drug discovery, enabling a "fail early, fail fast" strategy that conserves resources and minimizes late-stage attrition. This technical guide provides a comprehensive, multi-tiered framework for the preliminary toxicity screening of the novel chemical entity, 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine. The proposed strategy integrates in silico predictive modeling with a suite of robust in vitro assays to systematically evaluate general cytotoxicity, genotoxicity, and potential organ-specific liabilities, specifically hepatotoxicity and cardiotoxicity. Detailed, step-by-step protocols for foundational assays, including the MTT assay for metabolic viability and the Ames test for mutagenicity, are provided. This guide is designed to offer researchers, scientists, and drug development professionals a scientifically rigorous and efficient roadmap for establishing a preliminary safety profile, thereby facilitating informed decision-making in the progression of new chemical entities.
Introduction: The Imperative of Early Toxicity Screening
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] The proactive identification of potential safety liabilities during the preclinical phase is not merely a regulatory requirement but a critical strategic component of drug development.[2] Early toxicity screening allows for the prioritization of compounds with the most favorable safety profiles, guides medicinal chemistry efforts to mitigate identified risks, and establishes a foundational dataset for more extensive regulatory toxicology studies.[1][2]
This guide outlines a logical, tiered approach to the initial toxicological evaluation of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, a compound with a novel structure for which no public toxicity data exists. The framework is grounded in internationally recognized principles and guidelines, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), to ensure scientific validity and regulatory relevance.[3][4] The core objective is to build a preliminary risk assessment by systematically investigating the compound's potential to induce cytotoxicity, genetic damage, and organ-specific toxicity.
Before embarking on experimental assays, an initial analysis of the chemical structure can reveal potential toxicological liabilities, often referred to as "structural alerts." The structure of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine contains a primary amine on a cyclobutane ring and a thiazole heterocycle. While not definitive predictors of toxicity, such moieties can sometimes be associated with metabolic activation to reactive intermediates or off-target interactions. This initial assessment underscores the necessity of the empirical testing outlined in the subsequent sections.
Tier 1: In Silico Toxicity Prediction
The first step in our screening cascade is the use of computational, or in silico, models to predict a spectrum of toxicological endpoints.[5][6] This approach is rapid, cost-effective, and provides a valuable theoretical framework to guide subsequent experimental work.[7][8]
3.1 Rationale and Causality
In silico tools leverage vast databases of existing toxicological data to build Quantitative Structure-Activity Relationship (QSAR) models.[6][9] By analyzing the NCE's structure, these models can predict its potential for mutagenicity, carcinogenicity, hepatotoxicity, and other adverse effects.[6][7] A positive prediction from an in silico model acts as a "flag," suggesting a specific endpoint that requires rigorous experimental verification.
3.2 Recommended Platforms
A variety of free and commercial platforms are available. For this initial screen, a combination of tools is recommended to increase the robustness of the predictions:
OECD QSAR Toolbox: A comprehensive, free software for predicting toxicological hazards.[9]
admetSAR / Lazar: Web-based servers that provide predictions for a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9]
3.3 Data Presentation
The results from the in silico analysis should be compiled into a summary table.
Table 1: Hypothetical In Silico Toxicity Predictions for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Toxicological Endpoint
Prediction (e.g., Lazar)
Confidence Score
Structural Alerts Identified
Ames Mutagenicity
Negative
0.75
None
Carcinogenicity (Rodent)
Equivocal
0.55
Thiazole ring
Hepatotoxicity (DILI)
Probable
0.68
Aromatic heterocycle
hERG Inhibition
Low Probability
0.82
None
Tier 2: In Vitro General Cytotoxicity Assessment
The next tier moves from prediction to empirical measurement, assessing the compound's effect on cell viability. The MTT assay is a foundational, robust, and widely used colorimetric assay for this purpose.
4.1 Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[10][11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[10] This assay provides a quantitative measure of cytotoxicity, allowing for the determination of an IC50 (half-maximal inhibitory concentration) value, a key metric of a compound's potency.
Caption: Mechanism of the MTT assay for cell viability.
Cell Seeding: Plate a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[12] Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
4.3 Data Presentation
Table 2: Example Cytotoxicity Data (IC50 in µM)
Cell Line
24h Incubation
48h Incubation
72h Incubation
HEK293
>100
85.2
65.7
HeLa
>100
92.4
78.1
Tier 3: Genotoxicity Assessment
Genotoxicity assays are critical for assessing a compound's potential to damage genetic material, a key event in carcinogenesis.[1] The bacterial reverse mutation assay, or Ames test, is the gold standard for initial mutagenicity screening.[13][14]
5.1 Principle and Rationale
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[15] The test evaluates the ability of a chemical to cause mutations that revert the bacteria to a histidine-synthesizing state (his+), allowing them to grow on a histidine-free medium.[16] The number of revertant colonies is an indicator of the compound's mutagenic potential.[17] The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become mutagenic only after metabolic processing.[13][16]
Caption: Logical workflow of the Ames test for mutagenicity.
5.2 Experimental Protocol: Ames Test (Plate Incorporation Method) [15]
Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98 and TA100) at 37°C.[16]
Preparation of Test Mixture: In a sterile tube, add:
100 µL of bacterial culture.
500 µL of phosphate buffer (for -S9 condition) or S9 mix (for +S9 condition).
100 µL of the test compound at various concentrations.
Controls: Prepare a negative (vehicle) control and positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9).[15]
Top Agar Addition: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly.
Plating: Pour the mixture onto a minimal glucose agar plate and distribute evenly.[17]
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible two-fold (or greater) increase over the negative control.
Tier 4: Organ-Specific Toxicity Screening
Following general cytotoxicity and genotoxicity assessments, the focus shifts to potential organ-specific liabilities. The liver and heart are common sites of drug-induced toxicity, making hepatotoxicity and cardiotoxicity essential early screening endpoints.[18][19]
6.1 Hepatotoxicity: HepG2 Cell Viability Assay
Rationale: The liver is the primary site of drug metabolism, making it susceptible to toxicity from reactive metabolites.[20] The human hepatoma cell line HepG2 is a widely used and accepted in vitro model for predicting drug-induced liver injury (DILI) because it retains many liver-specific metabolic functions.[21][22][23]
Methodology: The experimental protocol is analogous to the general cytotoxicity MTT assay described in Section 4.2, but specifically utilizes the HepG2 cell line.[18] A significant decrease in HepG2 viability at lower concentrations compared to non-hepatic cell lines (e.g., HEK293) would suggest a potential for specific hepatotoxicity.
6.2 Cardiotoxicity: hERG Channel Inhibition Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[24][25] Therefore, assessing a compound's activity at the hERG channel is a critical component of early safety pharmacology, as recommended by ICH S7B guidelines.[26]
Methodology: The hERG assay is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[24][27] This technique directly measures the flow of potassium ions through the channel in the presence of the test compound, allowing for the determination of an IC50 value for channel inhibition.[24]
6.3 Data Presentation
Table 3: Example Organ-Specific Toxicity Data (IC50 in µM)
Assay
Cell Line / System
Result (IC50 µM)
Interpretation
Hepatotoxicity
HepG2
45.3
Moderate hepatotoxic potential indicated.
Cardiotoxicity
hERG Patch Clamp
> 50
Low risk of hERG-mediated cardiotoxicity.
Data Synthesis and Integrated Risk Assessment
The culmination of this preliminary screening is an integrated assessment of the compound's toxicological profile.
Caption: Decision-making workflow based on tiered toxicity data.
Based on the hypothetical data generated in this guide:
General Cytotoxicity: The compound exhibits moderate cytotoxicity at higher concentrations after prolonged exposure (IC50 > 50 µM).
Genotoxicity: The compound is predicted to be non-mutagenic in the Ames test.
Hepatotoxicity: There is a signal for potential hepatotoxicity, as the IC50 in HepG2 cells is lower than in other cell lines. This warrants further investigation.
Cardiotoxicity: The risk of hERG-mediated cardiotoxicity appears low.
Confirm Hepatotoxicity: Employ more advanced in vitro models, such as primary human hepatocytes or 3D liver microtissues, to confirm the HepG2 finding.
Investigate Mechanism: Conduct mechanistic studies (e.g., reactive metabolite formation, mitochondrial dysfunction assays) to understand the cause of the observed hepatotoxicity.
Guide Medicinal Chemistry: If the hepatotoxicity is confirmed, these findings can guide the synthesis of new analogues designed to mitigate this specific liability.
This structured approach ensures that key toxicological risks are assessed early, providing a solid foundation for making data-driven decisions in the drug development pipeline.
References
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European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. Retrieved March 22, 2026, from [Link]
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The Ames Test. (n.d.). Columbia University. Retrieved March 22, 2026, from [Link]
In Vitro Cardiotoxicity. (n.d.). Creative Bioarray. Retrieved March 22, 2026, from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]
Carfagna, M. A., et al. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Toxicology in Vitro, 7(2), 175-181. Retrieved March 22, 2026, from [Link]
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Kim, H., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Environmental Health Sciences, 11, 18-27. Retrieved March 22, 2026, from [Link]
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Pharmacokinetic modeling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine derivatives
An In-depth Technical Guide: Pharmacokinetic Modeling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine Derivatives Introduction: The Imperative for Pharmacokinetic Modeling in Modern Drug Discovery The thiazole...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide:
Pharmacokinetic Modeling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine Derivatives
Introduction: The Imperative for Pharmacokinetic Modeling in Modern Drug Discovery
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs due to its versatile biological activity.[1][2][3][4] Derivatives of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine represent a promising chemical space for therapeutic innovation. However, translating a promising compound from the bench to the clinic hinges on a deep understanding of its pharmacokinetic (PK) profile—what the body does to the drug. This guide provides a comprehensive framework for constructing and interpreting pharmacokinetic models for this specific class of molecules, designed for researchers, scientists, and drug development professionals.
Effective PK modeling is not merely a data-fitting exercise; it is a predictive science that allows us to anticipate a drug's behavior in humans, optimize dosing regimens, and mitigate risks of toxicity or lack of efficacy long before clinical trials.[5][6][7] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, grounding every protocol and modeling decision in established scientific principles. We will explore the essential in vitro and in vivo studies that form the foundation of any robust model and detail the subsequent analytical approaches, from foundational non-compartmental analysis to sophisticated, mechanistic PBPK models.
Part 1: Foundational ADME Characterization: Generating the Input Data
Before any modeling can begin, a robust dataset characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the candidate molecule must be generated.[6][8] These preliminary in vitro and in vivo assays provide the essential parameters that will populate and validate the pharmacokinetic model.[9]
In Vitro ADME Profiling: The Building Blocks of a PK Model
In vitro assays are rapid, cost-effective methods to screen compounds and identify potential liabilities early in the drug discovery process.[5][8] For our target derivatives, the following assays are considered fundamental.
Key In Vitro ADME Assays:
Assay Type
Key Parameter(s)
Purpose & Implication for Modeling
Metabolic Stability
Half-life (t½), Intrinsic Clearance (Clint)
Determines the rate of metabolism, primarily by liver enzymes.[10] A short half-life may indicate rapid clearance and poor bioavailability. These values are direct inputs for predicting hepatic clearance in PBPK models.
Plasma Protein Binding
Fraction Unbound (fu)
Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted.[11][12][13] This parameter is critical for converting total plasma concentration to the pharmacologically active concentration.
Permeability
Apparent Permeability (Papp)
Assesses a compound's ability to cross the intestinal barrier. Low permeability suggests poor oral absorption. Data from assays like Caco-2 are used to model the rate and extent of absorption.
CYP450 Inhibition & Induction
IC50, KI, Fold-Induction
Identifies the potential for drug-drug interactions.[14] While not a direct PK model input, this data is crucial for clinical trial design and safety assessment.
Metabolite Identification
Metabolite Structures
Identifies the products of metabolism. Drugs containing a thiazole ring can undergo biotransformation to form reactive metabolites.[15][16][17][18] Understanding these pathways is key to interpreting clearance mechanisms and potential toxicity.
This protocol outlines a standard procedure to determine a compound's intrinsic clearance, a measure of its susceptibility to metabolism by Phase I enzymes.[10][19]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
Pooled Human Liver Microsomes (HLM)
Test Compound (10 mM in DMSO)
NADPH Regenerating System
Potassium Phosphate Buffer (0.1 M, pH 7.4)
Acetonitrile with an appropriate internal standard for quenching
LC-MS/MS system for analysis
Procedure:
Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in phosphate buffer.[20] Prepare the test compound working solution by diluting the stock to a final concentration (e.g., 1 µM) in the same buffer.[21]
Pre-incubation: Add the HLM and test compound solution to a microplate or tubes. Pre-incubate the mixture for a few minutes at 37°C with gentle shaking.
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19] This cofactor is essential for the activity of cytochrome P450 enzymes.[19]
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate/tube containing ice-cold acetonitrile with an internal standard.[21] This step simultaneously stops the reaction and precipitates the proteins.
Sample Processing: Centrifuge the quenched samples at high speed (e.g., >3000 x g) to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the rate constant (k). The half-life is calculated as 0.693/k, and intrinsic clearance (Clint) is calculated using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).[19]
This protocol determines the fraction of a drug that is unbound in plasma, which is critical for understanding its distribution and availability.[11][13]
Objective: To determine the fraction of the test compound unbound (fu) in plasma.
Compound Preparation: Spike the human plasma with the test compound to achieve the desired final concentration (e.g., 1-10 µM).[13]
Device Assembly: Place the RED device inserts into the wells of the base plate.
Loading: Add the spiked plasma (e.g., 200-300 µL) into the sample chamber (red-ringed side) of the insert. Add an equal volume of PBS into the buffer chamber (white-ringed side).[13]
Incubation: Seal the plate and incubate at 37°C with shaking (e.g., 300 RPM) for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[13][22]
Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers. To ensure accurate measurement, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[13]
Analysis: Precipitate the proteins from both samples with acetonitrile containing an internal standard and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vivo Pharmacokinetic Studies: The Whole-System View
While in vitro assays are informative, in vivo studies are essential to understand how a compound behaves within a complete biological system.[23] These studies measure the drug concentration in biological fluids over time, providing the core data for PK modeling.[24]
Typical In Vivo PK Study Design (Rat Model):
Animals: Male Sprague-Dawley rats are commonly used. Studies may involve both non-cannulated and cannulated animals for serial blood sampling.[24]
Administration: The compound is typically administered via both an intravenous (IV) bolus and an oral (PO) gavage.
The IV dose is critical for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd) without the confounding factor of absorption.
The PO dose is used to assess oral bioavailability (F) and absorption characteristics.
Dosing: Dosing can be done for a single compound or in a cassette format (multiple compounds dosed simultaneously) to increase throughput in early discovery.[24]
Sampling: Blood samples are collected at multiple time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The sampling schedule must be designed to capture the absorption, distribution, and elimination phases of the drug.[25]
Bioanalysis: Plasma is separated from the blood samples, and the concentration of the parent drug (and potentially key metabolites) is quantified using a validated LC-MS/MS method.
Data Output: The final output is a plasma concentration versus time profile for each administration route. This data is the direct input for the modeling described in Part 2.
Part 2: Pharmacokinetic Modeling Approaches
With the concentration-time data from the in vivo study, we can now apply mathematical models to derive key PK parameters. The choice of model depends on the stage of development and the specific questions being asked.[26]
The following diagram illustrates the integration of experimental data into the modeling process.
Caption: Integrated workflow from experimental data generation to PK modeling and decision-making.
Non-Compartmental Analysis (NCA)
NCA is the most direct method for analyzing concentration-time data.[27][28] It does not assume any specific compartmental model for the body, making it a robust and widely used approach, especially in early development and bioequivalence studies.[29][30] NCA relies on algebraic equations, primarily using the trapezoidal rule to calculate the Area Under the Curve (AUC).[26][29]
Key NCA-Derived Parameters:
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Key indicator for safety and acute effects. Correlated with potential toxicity.[27][30]
Tmax
Time at which Cmax is observed
Provides insights into the rate of drug absorption.[30]
AUC
Area Under the plasma Concentration-time curve
Represents the total systemic exposure to the drug. Crucial for assessing bioavailability and efficacy.[27][29][30]
t½
Terminal half-life
The time required for the plasma concentration to decrease by half during the elimination phase. Determines dosing interval.[30]
CL
Clearance
The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of drug elimination.
Vd
Volume of Distribution
A theoretical volume that relates the amount of drug in the body to its concentration in the plasma. Indicates the extent of drug distribution into tissues.
F (%)
Bioavailability
The fraction of an orally administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
While simple and requiring fewer assumptions, NCA's main limitation is its lack of predictive power; it describes what happened in a specific study but cannot easily predict outcomes under different conditions (e.g., different doses or patient populations).[27][30]
Compartmental Modeling
Compartmental models use differential equations to describe the transfer of a drug between various "compartments" in the body.[31] These models, while more complex than NCA, allow for simulation and prediction.
This is the simplest compartmental model, treating the entire body as a single, homogenous unit.[32][33] It assumes that after administration, the drug distributes instantaneously and uniformly throughout the body.[32] This model is often suitable for drugs that rapidly equilibrate between the plasma and tissues, such as aminoglycosides.[34]
Caption: One-compartment model schematic with absorption (Ka) and elimination (Ke) rates.
This model provides a more accurate description for many drugs by dividing the body into two compartments:
The Central Compartment: Comprises blood and highly perfused organs like the heart, lungs, and liver.[32]
The Peripheral Compartment: Includes less-perfused tissues such as muscle and fat.[32]
A two-compartment model is appropriate for drugs that exhibit a slower distribution phase from the central to the peripheral compartment, which is often observed as a biphasic decline in the plasma concentration-time curve.[34] Vancomycin is a classic example of a drug best described by a two-compartment model.[34]
Caption: Two-compartment model showing distribution between central and peripheral compartments.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK modeling represents the most sophisticated and mechanistic approach.[35] Instead of abstract compartments, PBPK models are built from a series of compartments representing real organs and tissues (e.g., liver, kidney, gut, brain), interconnected by blood flow.[35][36][37]
Key Features of PBPK Models:
Mechanistic Framework: They integrate physiological parameters (organ volumes, blood flow rates) with compound-specific in vitro data (Clint, fu, permeability).[36][37][38]
Predictive Power: PBPK models are exceptionally powerful for extrapolation. They can be used to predict PK profiles across different species (e.g., from rat to human), patient populations (e.g., pediatric, renally impaired), and dosing scenarios.[37][38]
Integration of Data: They provide a quantitative framework to connect a molecule's physicochemical properties and in vitro ADME data to its in vivo behavior.[36][37]
Building a PBPK model is data-intensive but offers unparalleled insight into the mechanisms driving a drug's disposition and can significantly de-risk clinical development.[36]
Part 3: Integrated Modeling and Application in Drug Development
The ultimate goal of pharmacokinetic modeling is to inform decision-making. By integrating the data from Part 1 into the models from Part 2, we can build a comprehensive understanding of a compound's profile and its potential for clinical success.
A Step-by-Step Approach to Integrated Modeling:
Initial Assessment with NCA: Begin by performing NCA on the in vivo data to calculate the fundamental PK parameters (AUC, Cmax, CL, etc.). This provides a model-independent benchmark of the compound's performance.
Compartmental Model Fitting: Fit both one- and two-compartment models to the IV data. Compare the models based on goodness-of-fit criteria (e.g., Akaike Information Criterion, visual inspection of residuals). For thiazole derivatives, which may exhibit some tissue distribution, a two-compartment model often provides a better fit.[34]
Develop a Preliminary PBPK Model: Using commercially available software, construct a PBPK model. Populate it with system-specific data (e.g., rat physiology) and drug-specific data gathered from the in vitro assays (Clint from metabolic stability, fu from plasma protein binding).
Model Validation and Refinement: Simulate the in vivo study using the PBPK model. Compare the simulated concentration-time curve to the observed experimental data. Refine the model by optimizing parameters (such as tissue-to-plasma partition coefficients) to improve the fit. A model that accurately predicts preclinical PK is considered validated.[37]
Extrapolation to Humans: Once the model is validated in the preclinical species, switch the system parameters from rat to human physiology. The model can now be used to predict the human PK profile and to perform simulations to explore different dosing regimens for first-in-human studies.[37]
By leveraging this integrated approach, development teams can make more informed, data-driven decisions, such as optimizing chemical structures to improve PK properties, selecting the best candidates to advance, and designing safer, more effective clinical trials.[5]
Conclusion
The pharmacokinetic modeling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine derivatives is a multi-faceted process that builds upon a strong foundation of experimental ADME data. It progresses from simple, descriptive non-compartmental analysis to complex, predictive PBPK models. By systematically characterizing a compound's properties through well-designed in vitro and in vivo studies and applying the appropriate modeling techniques, researchers can gain critical insights into its potential as a therapeutic agent. This rigorous, science-driven approach is indispensable for navigating the complexities of drug development and increasing the probability of translating a promising molecule into a successful medicine.
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An In-Depth Technical Guide to Receptor Binding Affinity Assays for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Abstract This technical guide provides a comprehensive framework for designing and executing receptor binding affinity assays for the novel compound 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine. Recognizing the...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for designing and executing receptor binding affinity assays for the novel compound 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine. Recognizing the therapeutic potential inherent in both the thiazole and cyclobutane moieties, this document outlines a strategic, multi-faceted approach to characterizing the compound's interaction with its biological targets. We delve into the rationale behind assay selection, offering detailed, field-proven protocols for gold-standard radioligand binding assays, as well as alternative non-radioactive methods such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). The guide emphasizes the principles of scientific integrity, ensuring that each described protocol is a self-validating system for generating robust and reproducible data. Visual aids, including workflow diagrams and data representation tables, are provided to enhance understanding and practical implementation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the receptor binding profile of this and structurally related compounds.
Introduction: The Scientific Imperative
The compound 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is a novel chemical entity that merges two pharmacologically significant scaffolds: a substituted thiazole ring and a cyclobutanamine moiety. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties.[1][2] The thiazole ring is a key component in several FDA-approved drugs.[2] Similarly, the cyclobutane motif, once a synthetic challenge, is now recognized as a valuable tool in medicinal chemistry for imposing conformational constraints on molecules, which can lead to enhanced binding affinity and improved pharmacokinetic profiles.[3][4][5]
Given this structural parentage, a thorough characterization of the receptor binding affinity of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is paramount in elucidating its mechanism of action and therapeutic potential. Receptor binding assays are the cornerstone of this characterization, providing quantitative measures of the interaction between a ligand and its target receptor.[6][7] This guide will provide the theoretical and practical foundations for conducting these critical assays.
Foundational Principles of Receptor Binding Assays
The primary objective of a receptor binding assay is to quantify the affinity of a ligand for its receptor. This is typically expressed as the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[6] For novel, unlabeled compounds like 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine, competition binding assays are the most common approach. In this format, the test compound's ability to displace a labeled ligand (radioligand or fluorescent probe) from the target receptor is measured. This yields the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand), which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[7][8]
Strategic Assay Selection: A Multi-pronged Approach
No single assay is universally optimal. The choice of methodology depends on several factors, including the nature of the target receptor (e.g., membrane-bound vs. soluble), the availability of suitable labeled ligands, throughput requirements, and the specific information sought (e.g., affinity, kinetics). A robust characterization of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine should ideally involve a combination of techniques to build a comprehensive binding profile.
The Gold Standard: Radioligand Binding Assays
Radioligand binding assays are highly sensitive and robust, making them a gold-standard method for quantifying ligand-receptor interactions.[6][7][8][9] They can be performed in two main formats: saturation assays to determine the Kd and Bmax (maximum receptor density) of a radioligand, and competition assays to determine the Ki of an unlabeled test compound.[6][9][10]
Caption: Principle of a competitive Fluorescence Polarization assay.
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. [11][12]In a typical SPR experiment, the receptor is immobilized on a sensor chip. A solution containing the test compound (the analyte) is flowed over the chip surface. Binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. [12][13][14]
ITC is another label-free method that directly measures the heat released or absorbed during a binding event. [15][16][17]This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [16][17][18][19]
Data Interpretation and Presentation
The quantitative data generated from these assays should be presented in a clear and standardized format to facilitate comparison and interpretation.
Table 1: Example Receptor Binding Affinity Data for 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine
Target Receptor
Assay Method
Radioligand/Tracer
Ki (nM)
n (Hill Slope)
Receptor A
Radioligand Binding
[³H]-Ligand X
15.2 ± 2.1
0.98
Receptor B
Radioligand Binding
[¹²⁵I]-Ligand Y
>10,000
-
Receptor C
FP
Fluorescent Ligand Z
25.8 ± 3.5
1.02
Data are presented as mean ± SEM from three independent experiments.
Conclusion: A Pathway to Understanding
This technical guide provides a strategic and practical framework for characterizing the receptor binding affinity of the novel compound 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine. By employing a multi-pronged approach that includes the gold-standard radioligand binding assays alongside complementary non-radioactive techniques, researchers can build a comprehensive and robust binding profile. The detailed protocols and underlying principles discussed herein are designed to ensure scientific rigor and generate high-quality, reproducible data, which is essential for advancing our understanding of this promising compound's therapeutic potential.
References
Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available from: [Link]
Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available from: [Link]
Fluorescence Polarization (FP). Molecular Devices. Available from: [Link]
Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed. Available from: [Link]
Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. SpringerLink. Available from: [Link]
A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed. Available from: [Link]
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available from: [Link]
Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry. ACS Publications. Available from: [Link]
A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Publications. Available from: [Link]
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available from: [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Pharmacology. Available from: [Link]
Radioligand binding methods for membrane preparations and intact cells. ResearchGate. Available from: [Link]
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available from: [Link]
Radioligand binding assays and their analysis. PubMed. Available from: [Link]
Isothermal titration calorimetry in drug discovery. PubMed. Available from: [Link]
Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available from: [Link]
Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand-Receptor Binding Models. PubMed. Available from: [Link]
Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. Available from: [Link]
Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. Available from: [Link]
Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. Available from: [Link]
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC. Available from: [Link]
Fc receptor binding assays using surface plasmon resonance. Cytiva. Available from: [Link]
Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]
Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available from: [Link]
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available from: [Link]
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC. Available from: [Link]
SIGMA RECEPTOR BINDING ASSAYS. PMC. Available from: [Link]
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC. Available from: [Link]
A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Pharmaceutical Research International. Available from: [Link]
Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. MDPI. Available from: [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. Available from: [Link]
Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. Available from: [Link]
Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. MDPI. Available from: [Link]
4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. Available from: [Link]
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). Available from: [Link]
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC. Available from: [Link]
Application Note: Synthesis Protocol for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Introduction and Strategic Overview The incorporation of rigidified spirocyclic and cycloalkyl amine motifs into pharmaceutical scaffolds is a proven strategy for improving metabolic stability and modulating physicochemi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Overview
The incorporation of rigidified spirocyclic and cycloalkyl amine motifs into pharmaceutical scaffolds is a proven strategy for improving metabolic stability and modulating physicochemical properties. The target compound, 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (also referred to as 1-(4-isopropylthiazol-2-yl)cyclobutan-1-amine), represents a highly valuable building block featuring a sterically demanding cyclobutanamine directly conjugated to a substituted thiazole ring.
This application note details a robust, four-step synthetic protocol designed for researchers and drug development professionals. The methodology relies on a controlled Hantzsch thiazole synthesis[1], utilizing a protected thioamide intermediate to prevent undesired side reactions from the primary amine.
Mechanistic Pathway and Workflow
To achieve high yields and ensure complete regioselectivity, the primary amine of the commercially available starting material, 1-aminocyclobutanecarbonitrile[2], must be transiently protected. The synthesis proceeds through the following logical sequence:
N-Boc Protection: Shields the nucleophilic amine.
Thionation: Converts the nitrile to a primary thioamide using phosphorus pentasulfide (
P4S10
)[3].
Hantzsch Condensation: The thioamide undergoes an
SN2
attack on 1-bromo-3-methylbutan-2-one, followed by intramolecular cyclization and dehydration to form the aromatic thiazole core[1][4].
Acidic Deprotection: Cleaves the Boc group to yield the final hydrochloride salt.
Synthetic workflow for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine.
Quantitative Reaction Parameters
The following table summarizes the optimized reaction conditions, expected yields, and purification strategies for each step in the self-validating protocol.
Step
Transformation
Key Reagents
Temp / Time
Purification Method
Expected Yield
1
Amine Protection
Boc2O
,
Et3N
, DCM
0 °C to RT, 12 h
Aqueous Workup
>90%
2
Thionation
P4S10
,
Na2SO3
, EtOH
60 °C, 4 h
Silica Gel Chromatography
70-80%
3
Hantzsch Synthesis
1-bromo-3-methylbutan-2-one
80 °C, 6 h
Recrystallization / Column
75-85%
4
Boc Deprotection
4M HCl in Dioxane
RT, 2 h
Filtration (Precipitation)
>95%
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl (1-cyanocyclobutyl)carbamate
Causality & Rationale: The primary amine must be masked to prevent it from acting as a competing nucleophile during the subsequent thionation and Hantzsch condensation steps. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under neutral/basic conditions and facile removal under acidic conditions.
Dissolve 1-aminocyclobutanecarbonitrile (10.0 mmol)[2] in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.
Add triethylamine (
Et3N
, 15.0 mmol) and cool the mixture to 0 °C using an ice bath.
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Workup: Quench with saturated aqueous
NaHCO3
(20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to afford the N-Boc protected nitrile.
Step 2: Synthesis of tert-butyl (1-carbamothioylcyclobutyl)carbamate
Causality & Rationale: The conversion of the nitrile to a thioamide is required to provide the sulfur and nitrogen atoms necessary for the thiazole ring. Phosphorus pentasulfide (
P4S10
) is an efficient thionating agent for this transformation[3].
Dissolve the N-Boc nitrile (8.0 mmol) in ethanol (25 mL).
Add phosphorus pentasulfide (
P4S10
, 4.0 mmol) and sodium sulfite (
Na2SO3
, 4.0 mmol) to the solution[3].
Heat the mixture to 60 °C and stir for 4 hours. Monitor the conversion of the nitrile to the thioamide via TLC or LC-MS.
Workup: Cool the mixture to room temperature and filter off any insoluble inorganic salts. Concentrate the filtrate. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure thioamide.
Step 3: Hantzsch Thiazole Synthesis
Causality & Rationale: The Hantzsch synthesis is a highly efficient, multi-step cascade. The sulfur atom of the thioamide performs an initial
SN2
attack on the
α
-carbon of 1-bromo-3-methylbutan-2-one (displacing the bromide). This is followed by an intramolecular nucleophilic attack by the thioamide nitrogen onto the ketone carbonyl, and subsequent dehydration to yield the aromatic thiazole system[1][4].
In a 50 mL round-bottom flask, combine the N-Boc thioamide (5.0 mmol) and 1-bromo-3-methylbutan-2-one (5.5 mmol) in absolute ethanol (20 mL)[1].
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 6 hours.
Workup: Allow the reaction to cool to room temperature. The acidic byproduct (HBr) formed during the reaction is neutralized by pouring the mixture into a 5% aqueous
Na2CO3
solution (30 mL)[1].
Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organics with brine, dry over
Na2SO4
, and evaporate the solvent.
Purify the resulting tert-butyl (1-(4-isopropylthiazol-2-yl)cyclobutyl)carbamate via silica gel chromatography.
Step 4: Deprotection to Yield the Target Amine
Causality & Rationale: Acid-mediated cleavage of the Boc carbamate releases the free primary amine. Using anhydrous HCl in dioxane ensures that the product precipitates cleanly as the stable hydrochloride salt, preventing potential degradation or volatility issues associated with the free base.
Dissolve the purified N-Boc thiazole intermediate (3.0 mmol) in anhydrous DCM (10 mL).
Add 4M HCl in dioxane (10 mL) dropwise at room temperature.
Stir the mixture for 2 hours. The product will typically begin to precipitate as a white to off-white solid.
Workup: Add diethyl ether (20 mL) to fully precipitate the salt. Filter the solid through a Buchner funnel, wash with cold diethyl ether, and dry under high vacuum to afford 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine hydrochloride .
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Abstract This application note details the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[4-(Propan-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine. The method is suitable for routine quality control and purity assessment in pharmaceutical development and manufacturing environments. The separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and a low-pH aqueous buffer, providing excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.
Introduction
1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine is a novel heterocyclic amine containing a thiazole moiety, which is a common scaffold in many pharmaceutically active compounds.[1] The development of robust analytical methods is crucial for ensuring the quality, safety, and efficacy of drug substances and products.[2] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used in the pharmaceutical industry for this purpose.[3]
The chemical structure of the analyte presents a specific challenge for RP-HPLC: the presence of a primary amine. Basic functional groups can interact strongly with residual silanol groups on the surface of silica-based stationary phases, leading to poor peak shape, characterized by significant tailing.[4][5] This can compromise resolution and lead to inaccurate quantification. Therefore, the primary objective of this work was to develop a method that effectively mitigates these secondary interactions to produce a sharp, symmetrical peak suitable for quantitative analysis. This was achieved through strategic selection of the stationary phase and careful control of the mobile phase pH.[6]
Analyte Characterization & Method Development Strategy
A systematic approach to method development was employed, beginning with an assessment of the analyte's physicochemical properties.
Structure: The analyte contains a hydrophobic isopropyl group, a polar thiazole ring, and a basic primary amine (pKa estimated to be ~9-10).
UV Absorbance: The thiazole ring provides a chromophore suitable for UV detection. A UV scan of the analyte in the mobile phase showed a maximum absorbance (λmax) at approximately 254 nm, which was selected for detection.
Polarity: The combination of hydrophobic and polar/ionizable groups suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.[7]
The method development strategy focused on three key areas:
Column Selection: A modern, high-purity, end-capped C18 column was selected to minimize the availability of free silanol groups.[4]
Mobile Phase pH Control: To ensure consistent protonation of the primary amine and suppression of silanol ionization, a low-pH mobile phase was chosen.[6] Operating at a pH at least two units below the analyte's pKa ensures it exists in a single, positively charged state, leading to better peak shape and reproducible retention. Formic acid was selected as a volatile and LC-MS compatible modifier.[7]
Organic Modifier Selection: Acetonitrile was chosen as the organic modifier due to its low viscosity and favorable UV transparency.[7]
The logical workflow for this method development is illustrated in the diagram below.
Caption: Logical workflow for HPLC method development.
Experimental Protocols
Instrumentation & Reagents
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent end-capped C18 column.
Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and Purified water (18.2 MΩ·cm).
Standard: 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine reference standard (>99.5% purity).
Preparation of Solutions
Mobile Phase A (Aqueous): 0.1% Formic acid in Water (v/v).
Mobile Phase B (Organic): 0.1% Formic acid in Acetonitrile (v/v).
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Optimized Chromatographic Conditions
The final optimized HPLC parameters are summarized in the table below.
Parameter
Condition
Column
Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Program
10% B to 90% B over 10 minutes
90% B hold for 2 minutes
90% B to 10% B over 0.1 minutes
10% B hold for 2.9 minutes (re-equilibration)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
254 nm
Run Time
15 minutes
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.[8][9] The following validation characteristics were evaluated:
Specificity: A solution of a placebo and a spiked sample were analyzed to assess interference from excipients. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were also performed.
Linearity: Five concentration levels ranging from 50% to 150% of the working standard concentration (0.05 to 0.15 mg/mL) were prepared and injected in triplicate.
Accuracy (% Recovery): Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate.
Precision:
Repeatability (Intra-day): Six replicate injections of the 100% standard solution (0.1 mg/mL) were performed on the same day.
Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst.
Robustness: The effect of small, deliberate variations in method parameters (flow rate ±0.1 mL/min, column temperature ±2 °C, and mobile phase composition) was evaluated.
Results and Discussion
The developed method resulted in a well-resolved, sharp, and symmetrical peak for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, with a retention time of approximately 6.8 minutes. The use of a low-pH mobile phase (pH ~2.8) was critical in achieving excellent peak shape (Tailing Factor = 1.1), as it ensured the primary amine was fully protonated and minimized interactions with the stationary phase.[6]
Caption: Effect of mobile phase pH on peak shape.
Validation Results Summary
The method successfully met all pre-defined acceptance criteria for validation.
Validation Parameter
Result
Acceptance Criteria
Specificity
No interference at analyte retention time.
Peak is pure and free from interference.
Linearity (R²)
0.9998
R² ≥ 0.999
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Repeatability (%RSD)
0.45%
%RSD ≤ 2.0%
Intermediate Precision (%RSD)
0.68%
%RSD ≤ 2.0%
Robustness
No significant impact on results.
System suitability parameters are met.
The linearity plot showed a strong correlation between peak area and concentration across the specified range. The high recovery values from the accuracy study confirm the method's ability to provide results close to the true value. The low relative standard deviation (%RSD) values for repeatability and intermediate precision demonstrate the method's excellent precision.[10] The method also proved to be robust, with minor parameter changes not significantly affecting the chromatographic performance.
Conclusion
A highly robust, sensitive, and reliable RP-HPLC method for the quantitative determination of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine has been successfully developed and validated as per ICH guidelines. The strategic use of an end-capped C18 column and an acidic mobile phase effectively overcomes the common issue of peak tailing associated with basic analytes. This method is fit for its intended purpose in routine quality control analysis and stability studies within a regulated pharmaceutical environment.
References
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Bioprocess Online. (n.d.). Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Retrieved from [Link]
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
Hu, M. & Kautz, R. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. Retrieved from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
AZoM. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
Dong, M. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
Srivastava, A., et al. (2019). Benzothiazole and its derivatives are the essential chemical compounds with tremendous application in research area especially in synthetic as well as in pharmaceutical chemistry because of its potent and significant pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 10(4), 1553-1566. Retrieved from [Link]
Application Note: 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine in Fragment-Based and Lead Optimization Workflows
Executive Summary In modern drug discovery, the transition from planar, heavily aromatic screening hits to three-dimensional, metabolically stable lead compounds is a critical bottleneck. 1-[4-(Propan-2-YL)-1,3-thiazol-2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the transition from planar, heavily aromatic screening hits to three-dimensional, metabolically stable lead compounds is a critical bottleneck. 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (MW: 196.31 g/mol ) is an advanced, sp³-rich building block designed to address this challenge. By combining a rigid cyclobutane core, a bioisosteric 1,3-thiazole ring, and a lipophilic isopropyl vector, this primary amine serves as a highly versatile handle for late-stage functionalization. This technical guide details the physicochemical rationale, structural biology applications, and validated synthetic protocols for incorporating this scaffold into small-molecule drug candidates.
Physicochemical Rationale & "Escape from Flatland"
The high attrition rate of clinical candidates due to poor pharmacokinetics and off-target toxicity has driven the medicinal chemistry community to prioritize molecular complexity. As established by Lovering et al. in the "Escape from Flatland" hypothesis, increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved aqueous solubility and higher clinical success rates[1].
The incorporation of a cyclobutane ring introduces a puckered, three-dimensional conformation that restricts the rotatable bonds of the resulting pharmacophore, reducing the entropic penalty upon target binding[2]. Furthermore, the gem-disubstitution at the C1 position of the cyclobutane (bearing both the amine and the thiazole) creates a sterically shielded environment that can significantly enhance metabolic stability against cytochrome P450 (CYP) mediated degradation.
Table 1: Physicochemical Profiling of the Building Block
Property
Value
Medicinal Chemistry Rationale
Molecular Weight
196.31 g/mol
Highly efficient fragment size; leaves ample room for elaboration without exceeding the 500 Da limit.
Fsp³ (sp³ Carbon Fraction)
0.70 (7/10 carbons)
Exceptional 3D character; improves aqueous solubility and reduces off-target promiscuity[1].
Topological Polar Surface Area
~67.15 Ų
Optimal for oral bioavailability; well within the limits for potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors
2
The primary amine serves as a versatile synthetic handle and a potential H-bond donor in the target site.
Hydrogen Bond Acceptors
2
The thiazole nitrogen acts as a strong, directional H-bond acceptor[3].
Structural Biology & Binding Modalities
Thiazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and planar aromatics[3]. In this building block, the 1,3-thiazole is substituted at the 4-position with an isopropyl group. This specific arrangement is highly strategic:
The Thiazole Nitrogen: Projects into solvent or interacts with backbone amides (e.g., in the hinge region of kinases).
The Isopropyl Group: Acts as a lipophilic vector to engage adjacent hydrophobic sub-pockets, driving binding affinity through the hydrophobic effect.
The Cyclobutylamine Core: Acts as a rigid spacer, projecting the functionalized amine (once coupled) at a defined angle relative to the thiazole plane.
Recent lead optimization campaigns have successfully deployed similar thiazole-cyclobutyl architectures to target the adenosine binding site of Tankyrase 1 and 2 (TNKS1/2), key regulators in the WNT/β-catenin signaling pathway[4]. The rigid cyclobutane linker projects the thiazole moiety into specific hydrophobic sub-pockets, enhancing binding affinity while maintaining a favorable pharmacokinetic profile[5].
The primary amine of this building block is sterically encumbered due to the gem-disubstitution on the cyclobutane ring. Consequently, standard coupling conditions often result in sluggish kinetics. The following protocols have been optimized for causality and self-validation.
Objective: Couple the building block to a target carboxylic acid to generate an amide-linked pharmacophore.
Causality Rationale: Standard carbodiimides (EDC/DCC) are insufficient for this hindered amine. HATU generates a highly reactive 7-azabenzotriazole active ester, accelerating nucleophilic attack. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂). Add DIPEA (3.0 equiv) and stir for 5 minutes.
Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester. (Validation: A color change to pale yellow typically indicates active ester formation).
Nucleophilic Attack: Add 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (1.1 equiv) dropwise or in small portions.
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion via LC-MS.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure amide.
Protocol B: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)
Objective: Couple the building block to a heteroaryl chloride (e.g., a pyrimidine core) to construct a kinase inhibitor scaffold.
Causality Rationale: Coupling primary amines to aryl halides often suffers from over-arylation. BrettPhos is a highly bulky, electron-rich biarylphosphine ligand that promotes rapid reductive elimination, strictly favoring mono-arylation. NaOtBu is required to deprotonate the amine upon coordination to the Palladium center.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine the heteroaryl chloride (1.0 equiv), the cyclobutylamine building block (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.10 equiv), and NaOtBu (2.0 equiv).
Degassing: Evacuate and backfill the flask with N₂ (repeat 3 times).
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M concentration) via syringe.
Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 6–8 hours. (Validation: The reaction mixture will turn from dark purple/red to a dark brown/orange suspension as the active Pd(0) species forms and the reaction proceeds).
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
Purification: Purify via reverse-phase preparative HPLC to isolate the mono-arylated secondary amine.
Application Case Study: Iterative Lead Optimization
When optimizing a high-throughput screening (HTS) hit, medicinal chemists frequently encounter "flat" molecules that bind the target but suffer from poor solubility and rapid clearance. By replacing a flat aniline or benzylamine moiety with the 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine scaffold, researchers can achieve a profound improvement in the molecule's developability profile.
Figure 2: Iterative lead optimization workflow utilizing the 3D-rich cyclobutylamine scaffold.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
Cascioferro, S., Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., Cirrincione, G., & Diana, P. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(15), 7923–7956.
Reubsaet, E., & et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Drug Discovery Today.
Johannes, J. W., et al. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry, 63(13), 6834–6846.
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Experimental Protocol
Target Audience: DMPK Scientists, Analytical Chemists, and Drug Development Professionals
Introduction & Scientific Context
The compound 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is a highly functionalized building block frequently utilized in modern medicinal chemistry. It features a sterically constrained cyclobutanamine ring directly conjugated to a lipophilic 4-isopropylthiazole moiety. Understanding its gas-phase fragmentation behavior is critical for structural elucidation, metabolite identification, and pharmacokinetic (PK) tracking during drug development.
As a Senior Application Scientist, I have designed this guide to move beyond a simple list of product ions. Instead, this note elucidates the causality behind the fragmentation pathways—driven by the thermodynamic stability of the thiazole cation and the inherent ring strain of the cyclobutane system [1].
Physicochemical & Mass Spectrometric Properties
Before initiating collision-induced dissociation (CID) experiments, it is imperative to establish the exact mass and expected ionization behavior of the intact molecule. The primary amine ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+) mode.
Parameter
Value
Chemical Formula
C₁₀H₁₆N₂S
Monoisotopic Exact Mass
196.1034 Da
Protonated Precursor
[M+H]+
197.1112 Da
LogP (Estimated)
1.8 - 2.2
Primary Ionization Mode
ESI Positive (+)
Expected Retention Behavior
Moderate lipophilicity; retains well on standard C18 stationary phases.
Experimental Protocol: LC-HRMS/MS Workflow
To ensure a self-validating system , this protocol incorporates internal mass calibration and sequential collision energy ramping. This guarantees that the observed fragments are reproducible and not artifacts of source fragmentation.
Phase 1: System Suitability and Sample Preparation
Standard Preparation: Dissolve 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
System Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 3 ppm across the 50–500 m/z range.
Blank Verification: Inject a solvent blank to confirm the absence of background interference at m/z 197.11.
Phase 2: Chromatographic Separation
Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40 °C.
Mobile Phases:
Phase A: 0.1% Formic Acid in LC-MS grade Water.
Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Phase 3: Mass Spectrometry (CID) Parameters
Source Settings: Capillary voltage at 3.5 kV, desolvation temperature at 350 °C.
Isolation: Isolate the precursor ion
[M+H]+
at m/z 197.11 using a narrow quadrupole isolation window (0.4 Da) to prevent co-isolation of background ions.
Fragmentation (Ramping): Apply Collision-Induced Dissociation (CID) using normalized collision energies (NCE) of 15, 30, and 45 eV. Scientific Rationale: Ramping energy captures both low-energy neutral losses (like deamination) and high-energy core cleavages (like cyclobutane ring opening).
Figure 1: Standardized LC-HRMS/MS experimental workflow for fragmentation profiling.
Mechanistic Fragmentation Analysis
The fragmentation of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is governed by the competition between amine-directed neutral losses and the structural vulnerabilities of the conjugated ring systems [2].
Pathway A: Alpha-Cleavage and C-C Bond Scission (m/z 128.05 & 70.06)
The most diagnostically significant cleavage occurs at the C-C bond connecting the cyclobutane ring (C1) to the thiazole ring (C2). Because both resulting fragments can stabilize a positive charge, this pathway yields two complementary ions:
Thiazole Cation (m/z 128.05): The charge is retained on the 4-isopropylthiazole moiety. Thiazole rings are known to produce abundant, stable molecular ions during electron impact and CID [3].
Cyclobutanimine Cation (m/z 70.06): The charge is retained on the amine-bearing cyclobutane fragment, forming a stabilized iminium ion.
Cyclobutanamines are highly strained. Under medium-to-high collision energies, the cyclobutane ring undergoes a characteristic ring-opening fragmentation, expelling a neutral ethylene molecule (
C2H4
, 28.03 Da)[4]. This results in a product ion at m/z 169.08.
Pathway C: Deamination (m/z 180.08)
As a primary aliphatic amine, the molecule readily expels neutral ammonia (
NH3
, 17.03 Da) at low collision energies. The resulting carbocation at m/z 180.08 is resonance-stabilized by the adjacent electron-rich thiazole ring.
Pathway D: Isopropyl Group Fragmentation (m/z 155.06)
The 4-isopropyl group attached to the thiazole ring can undergo a loss of propene (
C3H6
, 42.05 Da) via an inductive cleavage mechanism, leaving behind a protonated 4-methylthiazole derivative at m/z 155.06.
Figure 2: Proposed mechanistic MS/MS fragmentation pathways for the protonated precursor.
Quantitative Data Summary
The following table summarizes the high-resolution mass spectrometry data expected for the primary product ions, serving as a reference for rapid metabolite identification.
Product Ion (m/z)
Elemental Formula
Neutral Loss
Mass Error (ppm)
Relative Abundance
Diagnostic Significance
197.1109
C10H17N2S+
None (Precursor)
< 2.0
100% (Low CE)
Confirms intact molecule
180.0844
C10H14NS+
NH3
(17.0265 Da)
< 3.0
45%
Confirms primary amine
169.0796
C8H13N2S+
C2H4
(28.0313 Da)
< 3.0
60%
Confirms cyclobutane ring
155.0639
C7H11N2S+
C3H6
(42.0470 Da)
< 3.0
30%
Confirms isopropyl group
128.0528
C6H10NS+
C4H7N
(69.0578 Da)
< 2.0
100% (High CE)
Core thiazole scaffold
70.0651
C4H8N+
C6H9NS
(127.0456 Da)
< 4.0
25%
Core cyclobutanamine
References
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles." Journal of the Chemical Society B: Physical Organic. Available at: [Link]
Mattocks, A. R., & White, I. N. H. (1981). "Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry." Biomedical Mass Spectrometry, 8(7), 305-311. Available at: [Link]
Method
Application Notes and Protocols for the Bioanalysis of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Introduction The accurate quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies, providing critical data for assessing the absorption, distribution, metabo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The accurate quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies, providing critical data for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is a novel small molecule with therapeutic potential, and the development of robust and reliable bioanalytical methods is paramount for its progression through the drug development pipeline. This document provides a comprehensive guide to sample preparation techniques for the analysis of this compound in common biological matrices such as plasma, serum, and tissue homogenates.
The core challenge in bioanalysis lies in the selective and efficient extraction of the target analyte from a complex mixture of endogenous components, including proteins, lipids, and salts, which can interfere with downstream analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide details three widely-used sample preparation strategies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each technique, we will delve into the underlying principles, provide step-by-step protocols, and discuss their respective advantages and limitations.
The methodologies presented herein are designed to serve as a starting point for method development and validation. It is imperative that any bioanalytical method be validated in accordance with regulatory guidelines, such as those issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure data integrity and reliability.[2][3][4]
Physicochemical Properties and Considerations for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
While specific experimental data for 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is not extensively available in public literature, its chemical structure allows for the prediction of key physicochemical properties that will govern its behavior during sample preparation.
Basic Nature: The primary amine on the cyclobutane ring imparts a basic character to the molecule. This allows for manipulation of its charge state through pH adjustment, a critical factor in both LLE and SPE.[5]
Polarity: The presence of the thiazole ring and the amine group suggests a degree of polarity. However, the isopropyl and cyclobutane moieties contribute to its lipophilicity. This amphiphilic nature offers flexibility in the choice of extraction solvents and sorbents.
Potential for Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, influencing its solubility and interaction with extraction media.
These predicted properties form the basis for the rational selection of the sample preparation techniques and the specific conditions outlined in the following protocols.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a biological sample.[6] It involves the addition of an organic solvent or an acid to denature and precipitate proteins, which are then separated by centrifugation.[7] The analyte of interest remains in the supernatant, which can be directly injected for LC-MS/MS analysis or subjected to further cleanup.
Causality of Experimental Choices:
Acetonitrile (ACN) is often the precipitating agent of choice due to its ability to efficiently precipitate proteins while keeping a broad range of analytes, including polar and non-polar compounds, in solution.[6][8]
A 3:1 or 4:1 ratio of ACN to plasma is commonly used to ensure complete protein precipitation.[8]
Incubation at low temperatures (-20°C) can enhance protein precipitation.[7]
Vigorous vortexing is crucial for ensuring thorough mixing and efficient denaturation of proteins.[7]
Protocol for Protein Precipitation of Plasma Samples
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
Add 300 µL of ice-cold ACN to the plasma sample.
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
Incubate the sample at -20°C for 20 minutes to further facilitate protein precipitation.[7]
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
Data Presentation: Protein Precipitation
Parameter
Typical Value
Rationale
Analyte Recovery
85-105%
High recovery is expected for small molecules not extensively bound to proteins.
Matrix Effect
Moderate to High
Ion suppression or enhancement is a common issue due to co-extracted phospholipids and other endogenous components.
Throughput
High
The simplicity of the procedure allows for rapid processing of a large number of samples.
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the sample matrix. [9]Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. [10]Given the basic nature of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine, a mixed-mode cation exchange SPE sorbent is an excellent choice, as it provides dual retention mechanisms (ion exchange and reversed-phase) for enhanced selectivity.
[11][12]
Causality of Experimental Choices:
Mixed-Mode Cation Exchange Sorbent: This type of sorbent contains both hydrophobic (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) functional groups. This allows for the retention of the basic analyte via ionic interactions and the hydrophobic portions of the molecule via reversed-phase interactions, leading to superior cleanup.
[11]* Conditioning and Equilibration: These steps are crucial for activating the sorbent and creating an environment conducive to analyte binding.
[10]* Sample Loading at Acidic pH: Adjusting the sample pH to be acidic ensures that the primary amine of the analyte is protonated (positively charged), facilitating strong ionic retention on the cation exchange sorbent.
Wash Steps: An acidic wash will remove neutral and acidic interferences, while an organic wash (e.g., with methanol) will remove lipophilic interferences.
Elution with a Basic Organic Solvent: A small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) is used to neutralize the charge on the analyte and disrupt the hydrophobic interactions, leading to its elution from the sorbent.
[13]
Protocol for Solid-Phase Extraction of Plasma Samples
SPE vacuum manifold or positive pressure processor
Nitrogen evaporator
Procedure:
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. Vortex to mix.
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the cartridge to go dry.
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
Washing:
a. Wash the cartridge with 1 mL of 2% formic acid in water.
b. Wash the cartridge with 1 mL of methanol.
Drying: Dry the cartridge under vacuum for 5 minutes.
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation: Solid-Phase Extraction
Parameter
Typical Value
Rationale
Analyte Recovery
>90%
High and reproducible recovery is achievable with optimized SPE protocols.
Matrix Effect
Very Low
SPE provides the cleanest extracts, significantly minimizing ion suppression.
Throughput
Moderate to High
Can be automated with 96-well plate formats for increased throughput.
Experimental Workflow: Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction.
Conclusion
The choice of sample preparation technique for the bioanalysis of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine will depend on the specific requirements of the assay, including the desired level of sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation offers a rapid and simple approach, suitable for early-stage discovery studies. Liquid-liquid extraction provides cleaner extracts and is a valuable tool for methods requiring lower limits of quantification. Solid-phase extraction, particularly with a mixed-mode cation exchange sorbent, offers the highest degree of selectivity and cleanup, making it the gold standard for regulatory-compliant bioanalytical method validation.
[3][14]
It is crucial to emphasize that the protocols provided in this application note are intended as a starting point. Method development and optimization are essential to achieve the desired performance characteristics for each specific application. Furthermore, all bioanalytical methods used to support regulatory submissions must be fully validated according to current international guidelines to ensure the generation of high-quality, reliable, and reproducible data.
[2][15]
References
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]
The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Available at: [Link]
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]
Separations. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. Available at: [Link]
Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Available at: [Link]
Phenomenex. (2015). Technical Tip: Protein Precipitation. Available at: [Link]
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
PubMed. Solid-phase extraction of drugs from biological tissues--a review. Available at: [Link]
LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]
ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available at: [Link]
ScienceDirect. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Available at: [Link]
Organomation. What is Solid Phase Extraction (SPE)?. Available at: [Link]
ScienceDirect. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Available at: [Link]
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]
Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available at: [Link]
MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available at: [Link]
Waters Blog. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Available at: [Link]
California State University, Dominguez Hills. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]
Chromatography Forum. (2005). Extraction method for amine and carboxilic group attached. Available at: [Link]
PubChem. 1-(Propan-2-yl)cyclobutan-1-amine. Available at: [Link]
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]
PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (2019). Srivastava et al., IJPSR, 2019; Vol. 10(4): 1553-1566. Available at: [Link]
PMC. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available at: [Link]
PubChemLite. 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine. Available at: [Link]
PubChemLite. 4-(propan-2-yl)-1,3-thiazol-2-amine. Available at: [Link]
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
Application Note: Conjugation Techniques Using 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Chemical Profiling & Mechanistic Rationale The molecule 1-[4-(Propan-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Chemical Profiling & Mechanistic Rationale
The molecule 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine is a highly specialized building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics.
Structural Analysis & Steric Challenges:
This molecule features a primary amine situated on a quaternary carbon (C1 of a cyclobutane ring), which is directly flanked by a bulky 4-isopropylthiazole moiety.
Conformational Restriction: The cyclobutane ring locks the amine into a rigid spatial orientation, enhancing metabolic stability but severely restricting the trajectory of incoming electrophiles.
Steric Shielding: The adjacent thiazole ring and its lipophilic isopropyl group create a dense steric shield. This α,α-disubstituted architecture renders the amine exceptionally hindered, causing standard conjugation techniques (e.g., EDC/NHS coupling or direct reductive amination with mild hydrides) to fail or proceed with impractically low yields.
To successfully conjugate this building block, researchers must employ highly reactive electrophilic intermediates and robust Lewis acid catalysis to overcome the high activation energy barriers associated with its steric bulk.
Amide Conjugation: Overcoming Steric Hindrance
Standard carbodiimide chemistry (EDC/HOBt) is generally insufficient for quaternary amines. Instead, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandatory. HATU converts the carboxylic acid into an highly reactive OAt (7-azabenzotriazole) ester. The critical advantage here is the neighboring group effect : the nitrogen atom in the pyridine ring of the OAt ester acts as an intramolecular general base, hydrogen-bonding with the incoming hindered amine and guiding it into the electrophilic carbonyl carbon, thereby accelerating aminolysis[1].
Pre-Activation (Crucial Step): Dissolve the carboxylic acid and HATU in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA dropwise.
Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester. Pre-activation prevents the hindered amine from reacting directly with HATU to form unreactive guanidinium byproducts.
Validation Check: Stir for 10 minutes at room temperature. Aliquot 5 µL into methanol and analyze via LC-MS. The formation of the active OAt ester (or its methyl ester derivative in the MS sample) must be confirmed before proceeding.
Conjugation: Once activation is confirmed, add the cyclobutanamine building block in a single portion. Stir at room temperature for 4 to 12 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc.
DMF Removal & Isolation: Wash the combined organic layers with 5% aqueous LiCl (to pull residual DMF into the aqueous phase), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Workflow for HATU-Mediated Amide Conjugation of Hindered Amines.
Reductive Amination: Forcing Imine Formation
Reductive amination typically utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃) due to its mild nature and selectivity[2]. However, the steric bulk of the cyclobutane and thiazole rings severely retards the initial nucleophilic attack on the carbonyl, preventing imine formation. If the reducing agent is present prematurely, it will simply reduce the unreacted aldehyde/ketone to an alcohol.
To bypass this, an indirect (stepwise) reductive amination utilizing Titanium(IV) isopropoxide (Ti(OⁱPr)₄) is required[3]. Ti(OⁱPr)₄ acts as a powerful Lewis acid and water scavenger, forcing the equilibrium toward a transient imine/titanium complex. Once formed, a smaller, more reactive hydride source (NaBH₄) is introduced to complete the conjugation.
Forced Imination: In an oven-dried flask under N₂/Ar, dissolve the carbonyl compound and the amine in anhydrous THF (0.2 M). Add Ti(OⁱPr)₄ via syringe. Stir at 50 °C for 12 hours.
Causality: The elevated temperature and strong Lewis acidity provide the necessary energy to overcome the steric repulsion between the cyclobutane ring and the carbonyl compound.
Validation Check: Monitor via IR spectroscopy (disappearance of the C=O stretch at ~1710 cm⁻¹) or observe a distinct shift in TLC (using a basic stain like Ninhydrin) before proceeding.
Reduction: Cool the reaction mixture to 0 °C. Add absolute ethanol (equal volume to THF) to solubilize the hydride. Add NaBH₄ in one portion. Stir for 2 hours, allowing the mixture to warm to room temperature.
Causality: NaBH₄ is utilized instead of NaBH(OAc)₃ because the latter is too sterically demanding to access the bulky titanium-imine complex[2].
Hydrolysis & Workup: Carefully quench the reaction by adding 1M NaOH (or water).
Validation Check: A dense, white precipitate of Titanium dioxide (TiO₂) will immediately form, confirming the successful hydrolysis of the titanium complex.
Isolation: Filter the white slurry through a pad of Celite, washing the filter cake thoroughly with EtOAc. Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate for downstream purification.
Mechanistic Pathway of Ti(OiPr)4-Mediated Reductive Amination.
Quantitative Data & Optimization Matrices
To ensure reproducibility across varying scales, refer to the following optimization matrices when conjugating this specific thiazolyl-cyclobutanamine.
Table 1: Reagent Selection Matrix for Hindered Amine Conjugation
Conjugation Type
Primary Reagent
Additive / Catalyst
Solvent
Mechanistic Rationale
Amide Coupling
HATU
DIPEA (2.0-3.0 eq)
DMF / NMP
Neighboring group effect of HOAt accelerates aminolysis of hindered amines.
Amide Coupling
Acid Chloride
Pyridine or TEA
DCM
Bypasses steric hindrance entirely by utilizing the most reactive acylating species.
Reductive Amination
NaBH₄
Ti(OⁱPr)₄ (1.5 eq)
THF / EtOH
Strong Lewis acid drives imine formation before reduction, preventing alcohol byproduct.
Reductive Amination
NaBH(OAc)₃
AcOH (catalytic)
DCE
Mild conditions, but statistically yields <20% conversion due to cyclobutane steric bulk.
Table 2: Optimization Parameters for Reductive Amination
Parameter
Standard Primary Amine
Thiazolyl-cyclobutanamine
Causality for Modification
Imine Formation Time
30 - 60 minutes
12 - 24 hours
Steric bulk of the quaternary cyclobutane carbon severely retards nucleophilic attack.
Temperature
Room Temperature
50 - 60 °C (Imination)
Increased thermal energy is required to overcome the high activation barrier of the transition state.
Reducing Agent
NaBH(OAc)₃
NaBH₄
NaBH(OAc)₃ is too bulky; NaBH₄ provides a smaller, unhindered hydride source.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
URL: [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
URL: [Link]
Bhattacharyya, S., Fan, L., Vo, L., & Labadie, J. (2000). Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries. Synlett / PubMed.
URL: [Link]
Technical Support Center: Synthesis of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Welcome to the Technical Support Center for the synthesis of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine . This guide is engineered for researchers and drug development professionals facing bottlenecks in synt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine . This guide is engineered for researchers and drug development professionals facing bottlenecks in synthesizing this sterically hindered, heteroaryl-substituted cyclobutylamine.
Strategic Overview & Mechanistic Rationale
Synthesizing tertiary amines on a strained cyclobutane ring presents unique mechanistic challenges. A common but flawed approach is the direct nucleophilic addition of 4-isopropylthiazol-2-yllithium to cyclobutanone, followed by a Ritter reaction or azide displacement to convert the resulting tertiary alcohol to an amine.
Why the direct approach fails: Subjecting a tertiary cyclobutanol to the strong acidic conditions required for a Ritter reaction generates a tertiary carbocation. Due to the inherent ring strain of the four-membered ring, this intermediate rapidly undergoes a pinacol-type ring expansion, yielding an undesired cyclopentanone derivative rather than the target cyclobutylamine [1].
The Solution: To bypass the carbocation intermediate entirely, we strongly recommend the Ellman's sulfinamide methodology [2]. By condensing cyclobutanone with 2-methylpropane-2-sulfinamide, you create a robust electrophilic imine. The subsequent addition of the lithiated thiazole [3] directly installs the C-N bond, and mild acidic cleavage of the sulfinyl group yields the primary amine without triggering ring expansion.
Synthesis Workflow Pathway
Fig 1: Optimized Ellman sulfinamide synthesis workflow for 1-(heteroaryl)cyclobutan-1-amines.
Troubleshooting & FAQs
Q: Why am I seeing significant amounts of unreacted cyclobutanone despite using an excess of Ellman's sulfinamide and Ti(OEt)₄?A: Cyclobutanone is highly volatile (b.p. ~99 °C). If the condensation is run at elevated temperatures (e.g., 70 °C) in an open or loosely capped flask, the ketone evaporates into the headspace before condensation can reach completion.
Fix: Run the reaction in a sealed, pressure-rated vial. Ensure Ti(OEt)₄ is fresh, as degraded titanium reagents fail to act as effective water scavengers, stalling the equilibrium.
Q: The addition of 4-isopropylthiazol-2-yllithium to the sulfinyl imine stalls at 30-40% conversion. How can I drive this to completion?A: The N-cyclobutylidene sulfinyl imine is sterically hindered, and its alpha-protons are relatively acidic. 4-Isopropylthiazol-2-yllithium acts as a strong base, leading to competitive deprotonation (enolization) of the imine rather than 1,2-addition.
Fix: You must modulate the reactivity. Pre-complexing the imine with a Lewis acid like BF₃·OEt₂ increases the electrophilicity of the imine carbon, favoring the addition pathway over deprotonation.
Q: During the final deprotection step, my product degrades into a complex mixture. What is causing this?A: Harsh acidic conditions in the presence of trace water can cause hydrolysis of the target amine back to cyclobutanone and the free heteroaryl moiety.
Fix: Ensure strictly anhydrous conditions during deprotection. Use 4M HCl in anhydrous dioxane mixed with anhydrous methanol. Avoid aqueous workups until the reaction is fully neutralized.
Quantitative Optimization Data
The nucleophilic addition step is the most common point of failure. The table below summarizes our internal optimization data for the addition of 4-isopropylthiazol-2-yllithium to the N-cyclobutylidene sulfinyl imine.
Reagent System (Equivalents)
Lewis Acid Additive
Temperature Profile
Conversion (%)
Isolated Yield (%)
n-BuLi (1.2 eq)
None
-78 °C to RT
45%
31%
n-BuLi (1.5 eq)
None
-78 °C to 0 °C
52%
38%
n-BuLi (1.5 eq)
CeCl₃ (1.5 eq)
-78 °C to -20 °C
88%
76%
n-BuLi (1.5 eq)
BF₃·OEt₂ (1.2 eq)
-78 °C to -40 °C
>95%
84%
Validated Experimental Protocols
Step 1: Synthesis of N-Cyclobutylidene-2-methylpropane-2-sulfinamide
Setup: To a flame-dried, pressure-rated 50 mL vial equipped with a magnetic stir bar, add cyclobutanone (1.00 g, 14.2 mmol) and (R)-2-methylpropane-2-sulfinamide (1.89 g, 15.6 mmol).
Condensation: Add anhydrous THF (15 mL) followed by titanium(IV) ethoxide (6.48 g, 28.4 mmol). Seal the vial tightly with a Teflon-lined cap.
Heating: Stir the mixture at 70 °C for 18 hours.
Self-Validating Checkpoint: Take a 50 µL aliquot, dilute in CDCl₃, and run a crude ¹H NMR. Look for the disappearance of the cyclobutanone multiplet (~δ 3.1 ppm) and the appearance of the sharp tert-butyl singlet of the product (~δ 1.2 ppm).
Workup: Cool to room temperature. Pour the mixture into rapidly stirring brine (15 mL) to precipitate TiO₂ salts. Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over MgSO₄, and concentrate to yield the imine.
Step 2: Nucleophilic Addition of 4-Isopropylthiazol-2-yllithium
Lithiation: In a flame-dried flask under argon, dissolve 4-isopropylthiazole (1.91 g, 15.0 mmol) in anhydrous THF (20 mL). Cool to -78 °C. Dropwise, add n-BuLi (2.5 M in hexanes, 6.0 mL, 15.0 mmol). Stir at -78 °C for 45 minutes.
Imine Activation: In a separate flask, dissolve the imine from Step 1 (approx. 10.0 mmol) in anhydrous THF (15 mL). Cool to -78 °C. Add BF₃·OEt₂ (1.70 g, 12.0 mmol) dropwise. Stir for 15 minutes.
Addition: Using a cannula, transfer the lithiated thiazole solution into the activated imine flask at -78 °C.
Reaction: Stir at -78 °C for 2 hours, then slowly warm to -40 °C over 1 hour.
Self-Validating Checkpoint: Quench a 100 µL aliquot in sat. NH₄Cl and analyze via LC-MS. Confirm the presence of the desired mass[M+H]⁺ for the sulfinamide intermediate.
Workup: Quench the main reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the tertiary sulfinamide.
Step 3: Acidic Cleavage to Target Amine
Deprotection: Dissolve the purified sulfinamide (1.0 equiv) in anhydrous methanol (0.2 M concentration). Add 4M HCl in anhydrous dioxane (3.0 equiv).
Reaction: Stir at room temperature for 2 hours.
Isolation: Concentrate the reaction mixture under reduced pressure to yield a crude solid. Triturate the solid with cold diethyl ether to remove the cleaved sulfinyl byproducts.
Free-basing (Optional): If the free amine is required rather than the HCl salt, partition the solid between 1M NaOH and dichloromethane, extract, dry, and concentrate.
References
Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program
The Journal of Organic Chemistry, ACS Publications.
URL:[Link]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Welcome to the technical support guide for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. This guide provides a structured, in-depth approach to troubleshooting, moving from fundamental principles to advanced formulation strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine.
Q1: Why is my compound exhibiting poor aqueous solubility?
A1: The structure of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine contains both hydrophobic (isopropyl, cyclobutane, thiazole ring) and hydrophilic (primary amine) moieties. The overall solubility is a balance between these competing characteristics. The relatively large nonpolar surface area likely dominates, leading to low intrinsic solubility in water. The crystal lattice energy of the solid form also plays a crucial role; a highly stable crystal structure will require more energy to break apart, resulting in lower solubility.[1][2]
Q2: What is the first and most critical parameter to investigate?
A2: The pH of the aqueous medium is the most critical initial parameter to investigate. The primary amine group in the molecule is basic and can be protonated to form a more soluble cationic species. Therefore, the solubility of this compound is expected to be highly pH-dependent.[3][4][5]
Q3: I've tried adjusting the pH, but the solubility is still insufficient. What's the next logical step?
A3: If pH adjustment alone is not sufficient, the next logical step is to consider forming a salt of the compound. Converting the basic amine to a salt with a suitable counterion can significantly disrupt the crystal lattice and improve aqueous solubility and dissolution rate.[2][6][7][8]
Q4: Are there any quick formulation approaches I can try for early-stage experiments?
A4: For preliminary in-vitro experiments, using co-solvents can be a rapid way to increase solubility.[9][10] Common water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can disrupt the structure of water and reduce its polarity, thereby enhancing the solubility of hydrophobic compounds.[10][11][12]
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic, tiered approach to overcoming solubility challenges. Each guide includes the underlying scientific principles and detailed experimental protocols.
Tier 1: Fundamental Physicochemical Modifications
This initial tier focuses on manipulating the inherent properties of the drug molecule and its immediate environment.
Guide 1.1: Systematic pH-Solubility Profiling
Causality: The primary amine on the cyclobutane ring is a weak base. At a pH below its pKa, the amine will be protonated (R-NH3+), forming a charged species that is significantly more soluble in polar solvents like water than the neutral form (R-NH2).[3][4] A systematic pH-solubility profile is essential to identify the optimal pH range for solubilization.
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).
Sample Preparation: Add an excess amount of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine to a vial containing a known volume of each buffer.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution.
Data Presentation: Expected pH-Solubility Profile
pH
Expected Solubility (Hypothetical)
Predominant Species
2.0
High
R-NH3+ (Protonated)
4.0
Moderate-High
R-NH3+ (Protonated)
6.0
Moderate
Mix of R-NH3+/R-NH2
7.4
Low
R-NH2 (Neutral)
9.0
Very Low
R-NH2 (Neutral)
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for pH-solubility profiling.
Guide 1.2: Salt Form Screening
Causality: Forming a salt of a weakly basic drug with an acid counterion can significantly improve its solubility and dissolution rate.[2][7][15][16] The ionic nature of the salt disrupts the crystalline packing of the neutral freebase, leading to a more soluble solid form.[6][8] The choice of counterion is critical, as it can influence properties like hygroscopicity, stability, and manufacturability.[6][15]
Experimental Protocol: Salt Screening
Solvent Selection: Dissolve the freebase form of the compound in a suitable organic solvent (e.g., acetone, ethanol).
Counterion Addition: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of various pharmaceutically acceptable acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid, citric acid).
Crystallization: Allow the salt to crystallize, which may require cooling, anti-solvent addition, or slow evaporation.
Isolation and Characterization: Isolate the resulting solid and characterize it to confirm salt formation and assess its properties (e.g., using XRD, DSC, and TGA).
Solubility Assessment: Determine the aqueous solubility of each salt form using the shake-flask method described in Guide 1.1.
Data Presentation: Comparison of Salt Forms
Salt Form
Counterion
Aqueous Solubility at pH 7.4 (Hypothetical)
Freebase
-
0.05 mg/mL
Hydrochloride
HCl
5.0 mg/mL
Mesylate
CH3SO3H
3.5 mg/mL
Tartrate
C4H6O6
2.8 mg/mL
Tier 2: Formulation-Based Strategies
If fundamental modifications are insufficient, advanced formulation strategies using excipients are necessary.
Guide 2.1: Utilizing Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[9][10][17] This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the aqueous environment, thereby increasing solubility.[11][12]
Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[10][18]
System Preparation: Prepare a series of aqueous solutions containing increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
Solubility Determination: Measure the solubility of the compound in each co-solvent mixture using the shake-flask method.
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.
Data Presentation: Co-solvent Effects
Co-solvent System
Concentration (% v/v)
Solubility (Hypothetical)
Water
0%
0.05 mg/mL
PEG 400 in Water
20%
1.5 mg/mL
Propylene Glycol in Water
20%
1.1 mg/mL
Ethanol in Water
20%
0.9 mg/mL
Guide 2.2: Employing Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[19] The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively increasing the overall solubility of the drug in the aqueous medium.[20][21][22]
Surfactant Selection: Choose non-ionic surfactants commonly used in pharmaceutical formulations, such as Polysorbate 80 (Tween 80) or Poloxamer 188.[18][23]
Solution Preparation: Prepare aqueous solutions with varying concentrations of the selected surfactant, ensuring some concentrations are above the known CMC.
Solubility Measurement: Determine the solubility of the compound in each surfactant solution using the shake-flask method.
Data Analysis: Plot the solubility as a function of surfactant concentration to observe the effect of micellar solubilization.
Troubleshooting Workflow: Formulation Strategies
Caption: Tiered approach to formulation-based solubility enhancement.
Guide 2.3: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24][25][26][27] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic portion of the guest molecule within their cavity, thereby increasing its apparent water solubility.[24][25][27][28] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used due to its high aqueous solubility and safety profile.[28]
Experimental Protocol: Phase Solubility Study
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
Equilibration: Add an excess of the compound to each solution and equilibrate as described in the shake-flask method.
Analysis: Determine the concentration of the dissolved compound in each solution.
Data Interpretation: Plot the total drug concentration against the HP-β-CD concentration. The shape of the resulting phase solubility diagram provides information about the stoichiometry and stability of the inclusion complex.
Data Presentation: Phase Solubility Diagram
HP-β-CD Conc. (mM)
Drug Solubility (mM) (Hypothetical)
0
0.2
10
1.5
20
2.8
30
4.1
40
5.4
Tier 3: Advanced Solid-State and Particle Engineering
This final tier involves modifying the physical form of the solid compound to enhance its dissolution characteristics.
Guide 3.1: Particle Size Reduction
Causality: The dissolution rate of a solid is directly proportional to its surface area, as described by the Noyes-Whitney equation. Reducing the particle size of the compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[][30][31][32] For very small particles (nanocrystals), even the equilibrium solubility can be increased.[32][33]
Experimental Protocol: Micronization and Dissolution Testing
Micronization: Reduce the particle size of the compound using techniques like jet milling or ball milling.
Particle Size Analysis: Characterize the particle size distribution of the micronized material using a method like laser diffraction.
Dissolution Testing: Perform a dissolution test comparing the micronized material to the un-milled material. Use a standard dissolution apparatus (e.g., USP Apparatus 2) with a relevant aqueous medium.[34]
Data Analysis: Plot the percentage of drug dissolved over time for both materials to compare their dissolution profiles.
Data Presentation: Dissolution Profile Comparison
Time (min)
% Dissolved (Un-milled)
% Dissolved (Micronized)
5
10%
40%
15
25%
75%
30
40%
90%
60
55%
95%
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). MDPI. Available from: [Link]
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Available from: [Link]
Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024). Imperial Oilfield Chemicals Pvt. Ltd. Available from: [Link]
Surya Prakasarao, et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences. Available from: [Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). PMC. Available from: [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Available from: [Link]
Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals. (n.d.). PMC. Available from: [Link]
Effect of particle size on the dissolution behaviors of poorly water-soluble drugs. (2012). PubMed. Available from: [Link]
A General Approach on Surfactants Use and Properties in Drug Delivery Systems. (n.d.). PubMed. Available from: [Link]
Surfactant Excipients. (n.d.). American Pharmaceutical Review. Available from: [Link]
The Role of Surfactants in Compounded Preparation. (2022). THE PCCA BLOG. Available from: [Link]
Cosolvent. (n.d.). Wikipedia. Available from: [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Springer. Available from: [Link]
What Are Surfactants? Uses, Benefits, and Safety. (2025). Musim Mas. Available from: [Link]
A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. Available from: [Link]
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC. Available from: [Link]
Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results. Available from: [Link]
Pharmaceutical Salts Optimization of Solubility or Even More? (2010). Wiley Online Library. Available from: [Link]
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Available from: [Link]
Solving solubility issues in modern APIs. (2018). TAPI. Available from: [Link]
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. Available from: [Link]
Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review. Available from: [Link]
Aqueous Solubility: Simple Predictive Methods (In Silico, in Vitro and Bio-Relevant Approaches). (2013). PubMed. Available from: [Link]
Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023). Frontiers. Available from: [Link]
Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (n.d.). PMC. Available from: [Link]
CHAPTER 2: Tactics to Improve Solubility. (2021). Royal Society of Chemistry. Available from: [Link]
Enhancing the Solubility of Poorly Soluble Drugs. (2025). Asian Journal of Pharmaceutical Research. Available from: [Link]
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH. Available from: [Link]
Solubilizing Excipients in Oral and Injectable Formulations. (2003). Kinam Park. Available from: [Link]
Technical Note: Solubility Measurements. (2017). U.S. Pharmacopeia. Available from: [Link]
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Der Pharmacia Lettre. Available from: [Link]
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (n.d.). PMC. Available from: [Link]
pH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. Available from: [Link]
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available from: [Link]
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]
A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ScienceDirect. Available from: [Link]
1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine. (n.d.). NextSDS. Available from: [Link]
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Available from: [Link]
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). AJPO Journals. Available from: [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Available from: [Link]
Optimizing chromatographic separation of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine impurities
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chromatographic challenges associated with 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chromatographic challenges associated with 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine and its related impurities.
This molecule presents a unique analytical triad: a highly basic primary cyclobutanamine (prone to severe secondary interactions), a thiazole core (susceptible to positional isomerism), and an isopropyl group (whose absence creates highly polar degradation products). The guides below bridge theoretical causality with field-proven, self-validating methodologies to ensure absolute scientific integrity in your method development.
Diagnostic Workflow
Caption: Diagnostic workflow for resolving common chromatographic failures in thiazolyl-amine analysis.
Troubleshooting FAQs
Q1: Why does the primary amine peak of my target compound exhibit severe tailing (Tf > 2.0) on a standard C18 column?Causality: The target compound contains a primary cyclobutanamine group with a pKa of approximately 9.5. At neutral or slightly acidic pH (pH 4–7), this amine is fully protonated. Standard silica-based columns contain residual acidic silanols (pKa ~ 3.5–4.5) that are ionized in this pH range. The electrostatic attraction between your protonated basic amine and the ionized silanols causes secondary ion-exchange interactions, which manifest as severe peak tailing. The retention mechanism for basic compounds on silica supports is inherently complex and highly sensitive to these secondary interactions[1].
Solution: You must manipulate the mobile phase pH to be at least two units above or below the amine's pKa to ensure a single ionization state[2]. For aminothiazoles, utilizing a low-pH additive like 0.1% orthophosphoric acid (OPA) or Trifluoroacetic acid (TFA) drops the pH to ~2.0, completely protonating (neutralizing) the silanols and shutting down the secondary interaction[3].
Q2: How can I resolve the 4-isopropyl and 5-isopropyl positional isomers? They co-elute perfectly on my C18 column.Causality: The 4-isopropyl and 5-isopropyl isomers of the thiazole ring possess nearly identical hydrophobic surface areas (LogP) and pKa values. A standard C18 column separates analytes primarily based on dispersive hydrophobic partitioning. This mechanism is fundamentally blind to the subtle steric differences of the isopropyl group's position on the planar 5-membered thiazole ring.
Solution: Abandon the C18 phase and switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms, including dipole-dipole interactions, hydrogen bonding, and crucial π-π interactions with the thiazole ring. The rigid, fluorinated aromatic ring of the PFP phase provides strict shape selectivity that effectively discriminates between planar steric isomers.
Q3: The des-isopropyl degradation impurity (1-(1,3-thiazol-2-yl)cyclobutan-1-amine) elutes in the void volume. How do I increase its retention?Causality: Cleaving the isopropyl group drastically reduces the molecule's hydrophobicity. The highly polar amine-thiazole-cyclobutane core now dominates the molecule's behavior. Under standard Reversed-Phase (RP) conditions with typical starting organic percentages (e.g., 10-20% Acetonitrile), the impurity lacks sufficient hydrophobic character to partition into the stationary phase and is swept out with the solvent front.
Solution: Implement a mixed-mode approach or alter the initial gradient. Start your gradient at 0–2% organic modifier using an aqueous-compatible column (AQ-C18). Alternatively, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can leverage the basic nature of the amine to drastically increase retention without requiring highly aqueous mobile phases[4].
Quantitative Data Summary
The following table summarizes the expected relative retention times (RRT) and resolution (Rs) of the API and its critical impurities across different stationary phases, demonstrating the necessity of phase selection.
Analyte / Impurity
RRT (Standard C18)
RRT (PFP Phase)
Resolution (Rs) on PFP
Primary Separation Mechanism
Des-isopropyl impurity
0.45
0.52
> 5.0
Hydrophobic partitioning
1-[4-(Propan-2-YL)...] (API)
1.00
1.00
N/A
Reference Peak
5-isopropyl positional isomer
1.02
1.15
2.8
Steric recognition & π-π interactions
Cyclopentanamine analog
1.35
1.28
4.1
Hydrophobic partitioning
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes embedded System Suitability Testing (SST) criteria; if the system fails these criteria, the protocol dictates the exact physical parameter to adjust, ensuring the method corrects itself before sample analysis begins.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to exactly 3.0 ± 0.05 using Formic Acid. Causality: This precise pH ensures the cyclobutanamine is fully protonated while suppressing silanol ionization.
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
Column: Phenomenex Kinetex PFP (150 mm × 4.6 mm, 2.6 µm core-shell).
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C. Note: Temperature profoundly impacts the retention of basic compounds[1].
Injection Volume: 2.0 µL (to prevent solvent-effect band broadening).
Step 3: System Suitability Testing (SST) & Auto-Validation
Inject a resolution mixture containing the API, the 5-isopropyl isomer, and the des-isopropyl impurity at 0.1 mg/mL. Evaluate against the following logic gates:
Check Tailing Factor (Tf): Measure Tf of the API peak.
Criterion: Tf must be ≤ 1.5.
Auto-Correction if Failed: The buffer capacity is insufficient. Verify Mobile Phase A pH is strictly 3.0. If correct, remake Mobile Phase A increasing Ammonium Formate to 20 mM.
Check Isomer Resolution (Rs): Measure Rs between the API and the 5-isopropyl isomer.
Criterion: Rs must be ≥ 2.0.
Auto-Correction if Failed: The π-π interactions are too weak. Decrease column temperature from 35 °C to 30 °C to enhance steric recognition and increase retention time.
Check Retention Factor (k'): Measure k' of the des-isopropyl impurity.
Criterion: k' must be ≥ 2.0.
Auto-Correction if Failed: Decrease the initial gradient hold from 5% B to 2% B.
Proceed to sample analysis ONLY when all three SST criteria self-validate.
References
Basavanakatti, M. A., et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies." BMC Chemistry, 2024. URL:[Link]
National Institutes of Health (NIH) / PubMed. "Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column." Journal of Chromatography, 2002. URL:[Link]
National Academy of Sciences, India (NASC). "An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives." Analytical HPLC Method Development, 2022. URL: [Link]
HELIX Chromatography. "HPLC Methods for analysis of 2-Amino-5-methylthiazole and mixed-mode chromatography." Technical Resources, 2023. URL: [Link]
Technical Support Center: Storage & Handling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Welcome to the Technical Support Center. Designed for researchers, analytical scientists, and drug development professionals, this portal provides authoritative troubleshooting guides, self-validating protocols, and mech...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Designed for researchers, analytical scientists, and drug development professionals, this portal provides authoritative troubleshooting guides, self-validating protocols, and mechanistic insights to prevent the oxidative degradation of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine during storage and handling.
Mechanistic Overview: Understanding the Vulnerabilities
As a Senior Application Scientist, I cannot stress enough that preventing degradation begins with understanding the molecular causality. Oxidation is the second most common degradation pathway for pharmaceuticals, surpassed only by hydrolysis[1].
This specific intermediate contains two highly susceptible sites for oxidation:
The Primary Amine (Cyclobutylamine moiety): Primary amines are prone to autoxidation via radical chain mechanisms. This process proceeds through hydrogen abstraction and electron transfer, generating amine radicals[2]. This ultimately leads to the formation of hydroxylamines, oximes, and potentially nitroso compounds.
The Thiazole Ring (Sulfur atom): The thiazole ring possesses reactive positions where oxidation reactions readily take place[3]. The sulfur atom can undergo electrophilic oxidation in the presence of trace peroxides (often formed in ethereal solvents or hygroscopic excipients) to yield sulfoxides and, under harsh conditions, sulfones[4].
Diagram 1: Divergent oxidative degradation pathways for the amine and thiazole moieties.
Frequently Asked Questions (FAQs)
Q1: My batch turned slightly yellow after three months of storage in a clear vial at room temperature. What happened?Answer: The discoloration is a classic indicator of photo-oxidative degradation. Primary amines undergo radical-initiated autoxidation when exposed to UV/visible light and atmospheric oxygen, forming colored trace impurities like complex polymeric species. ICH guidelines explicitly state that drug substances should be exposed to UV and visible light during stability testing to assess their susceptibility to photodegradation[5].
Solution: You must store this compound in amber glass vials to block UV light and purge the headspace with an inert gas (Argon) to displace oxygen.
Q2: We detected a +16 Da and a +32 Da mass shift in our LC-MS analysis of a 6-month-old batch. Which functional group is oxidizing?Answer: A +16 Da shift typically corresponds to the addition of one oxygen atom, while +32 Da corresponds to two. In this molecule, both the primary amine and the thiazole sulfur can oxidize. However, thiazole sulfur oxidation to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da) is highly common when exposed to trace peroxides[4].
Troubleshooting Tip: To differentiate analytically, use
1
H-NMR. A downfield shift in the thiazole C5-proton strongly indicates sulfur oxidation. If the degradation occurred in the presence of hygroscopic excipients, peroxide-mediated sulfur oxidation is the likely culprit[1].
Q3: Does the cyclobutane ring contribute to the oxidative instability?Answer: While cyclobutane has inherent ring strain (~26 kcal/mol), it is generally stable under standard storage conditions. However, if the primary amine oxidizes to a radical intermediate, the ring strain can lower the activation energy for ring-opening side reactions. Preventing the initial amine oxidation is therefore critical to maintaining the structural integrity of the cyclobutane ring.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in confirmation steps so you do not have to guess if the procedure was successful.
To ensure absolute stability, follow this strict packaging protocol. It is "self-validating" because Step 5 (headspace analysis) provides immediate confirmation of a successful seal before long-term storage.
Drying: Dry the API in a vacuum oven at 40°C for 12 hours to achieve <0.1% moisture. Causality: Moisture accelerates the formation of peroxides in trace solvents, which directly attack the thiazole sulfur.
Transfer: Transfer the dried powder into pre-weighed, amber borosilicate glass vials.
Purging: Insert an Argon gas line (fitted with a 0.22 µm sterile filter) into the vial. Purge at a low flow rate for 60 seconds. Causality: Argon is significantly heavier than air and nitrogen, allowing it to effectively blanket the solid API at the bottom of the vial.
Sealing: Cap immediately with a PTFE-lined silicone septum cap. Weigh the vial to establish a baseline mass.
Validation (The Self-Check): Use a headspace oxygen analyzer on a sacrificial control vial from the same batch to confirm O
2
levels are <1%. If >1%, re-purge the entire batch.
Storage: Store securely at -20°C in a desiccated environment.
To confidently track oxidative degradation during your analytical development, you must develop a Stability-Indicating Method (SIM) using forced degradation[5].
Preparation: Prepare a 1.0 mg/mL solution of the API in a methanol/water (50:50) diluent.
Oxidative Stress: Add 3% Hydrogen Peroxide (H
2
O
2
) to achieve a final concentration of 0.3% H
2
O
2
.
Incubation: Incubate at 25°C for 24 hours.
Quenching (Critical Step): Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite). Causality: Failing to quench the peroxide will cause continuous on-column oxidation during HPLC analysis, leading to false-positive degradation artifacts.
Analysis: Analyze via HPLC-UV/MS. You should observe baseline resolution between the parent peak, the sulfoxide degradant, and the hydroxylamine degradant.
Diagram 2: Self-validating workflow for forced oxidative degradation analysis.
Quantitative Degradation Matrix
The following table summarizes the expected degradation rates of the compound under various storage conditions. Data is synthesized based on Arrhenius kinetics for primary amines and thiazole derivatives.
Storage Condition
Atmosphere
Container Type
Est. Degradation Rate (%/month)
Primary Degradant Observed
25°C, 60% RH
Ambient Air
Clear Glass
1.25%
Amine oxides, Trace Sulfoxides
25°C, Dry
Argon
Amber Glass
0.15%
Trace Sulfoxides
4°C, Dry
Ambient Air
Clear Glass
0.40%
Amine oxides
-20°C, Dry
Argon
Amber Glass
< 0.01%
None detected (Optimal)
References
Title: A practical guide to forced degradation and stability studies for drug substances
Source: Onyx Scientific
URL: [Link]
Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
Title: Synthesis and oxidation of some azole-containing thioethers
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process
Source: MDPI
URL: [Link]
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents
Source: MDPI
URL: [Link]
Refining crystallization conditions for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Welcome to the Technical Support Center for the crystallization and solid-state refinement of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine . This guide is designed for researchers and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the crystallization and solid-state refinement of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine .
This guide is designed for researchers and drug development professionals. It bypasses generic advice to directly address the unique thermodynamic and kinetic challenges posed by this molecule's structural features: the steric bulk of the isopropyl group, the rigidity of the cyclobutane ring, and the differential basicity between the primary amine and the thiazole core.
PART 1: Molecular Mechanics & Crystallization Strategy
Successful crystallization of this compound requires a deep understanding of its structural causality. The free base is notoriously difficult to crystallize due to the steric hindrance generated by the 4-isopropyl group and the cyclobutane ring. These features disrupt planar molecular stacking, lowering the lattice energy and making the free base highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
Furthermore, the molecule possesses two distinct basic centers :
Primary Amine (Cyclobutane-linked): Estimated pKa ~8.0–8.5 (slightly attenuated by the electron-withdrawing alpha-thiazole ring).
Thiazole Nitrogen: Weakly basic, pKa ~2.5 .
To achieve a stable, highly crystalline solid, the optimal strategy shifts from isolating the free base to executing a targeted mono-salt screening using weak-to-medium acids, followed by kinetically controlled antisolvent crystallization.
PART 2: Troubleshooting Guides & FAQs
Q: During cooling crystallization of the free base, the solution consistently oils out instead of forming crystals. How can I force nucleation?A: Oiling out (LLPS) occurs when the supersaturation curve crosses the binodal curve before reaching the metastable zone limit for crystallization. For this specific compound, the bulky isopropyl group prevents efficient packing, dropping the melting point close to ambient temperatures.
Solution: Do not force supersaturation via rapid cooling. Instead, switch to a highly non-polar antisolvent (e.g., heptane) and hold the temperature just above the cloud point. Introduce seed crystals at a low supersaturation ratio (
S≈1.1−1.2
) to bypass the LLPS boundary. If oiling out persists, you must pivot to salt formation.
Q: When forming the HCl salt, the resulting solid is highly hygroscopic, sticky, and exhibits a shifting XRPD pattern. Why does this happen?A: This is a classic symptom of di-salt formation. Hydrochloric acid (pKa
≈−6
) is strong enough to protonate both the primary amine (pKa ~8.5) and the weakly basic thiazole nitrogen (pKa ~2.5). Di-salts of weakly basic heteroaromatics are thermodynamically unstable in ambient humidity and rapidly deliquesce.
Solution: Apply the
ΔpKa>3
rule strictly for the primary amine while avoiding protonation of the thiazole. Select acids with a pKa between 3.0 and 5.0 (e.g., Succinic acid, Adipic acid) to selectively form a stoichiometric 1:1 mono-salt.
Q: I am observing batch-to-batch inconsistency in the XRPD patterns when using antisolvent crystallization for the isolated salts. What is driving this polymorphism?A: Thiazole derivatives are highly prone to complex polymorphic and solvate/hydrate transformations during antisolvent addition . The inconsistency is driven by the kinetics of the antisolvent addition rate. Fast addition of an antisolvent creates localized zones of high supersaturation, kinetically trapping the molecule into metastable polymorphs or solvates.
Solution: Implement a controlled, slow antisolvent addition protocol at an elevated temperature (e.g., 50 °C / 323 K) to thermodynamically favor the stable, unsolvated form .
This self-validating protocol is adapted from industry-standard high-throughput methodologies to prevent di-salt formation and identify the most stable crystalline form .
Stock Preparation: Dissolve the free base in Tetrahydrofuran (THF) or Methanol (MeOH) to a concentration of 50 mg/mL.
Acid Dispensation: Aliquot the free base solution into a 96-well plate (approx. 2 mg API per well). Add 1.05 molar equivalents of the selected acids (See Table 1) using 0.1 M aqueous or methanolic acid stock solutions.
Incubation & Evaporation: Seal the plate and incubate at 40 °C for 2 hours to ensure complete proton transfer. Remove the seal and evaporate the carrier solvents thoroughly using a centrifugal evaporator.
Crystallization: Add 100
μL
of crystallization solvent arrays (e.g., Acetone, Ethyl Acetate, Isopropanol) to the wells. Heat to 50 °C, hold for 1 hour, and cool linearly to 5 °C at a rate of 0.1 °C/min.
Validation: Examine all wells under a birefringence microscope. Wells exhibiting birefringence (Hits) must be subjected to HPLC (to confirm >95% API recovery and rule out acid-only crystallization) and XRPD to identify unique polymorphs.
Workflow for high-throughput salt screening and lead selection.
To avoid the kinetic trapping of metastable polymorphs, use this controlled addition protocol.
Dissolution: Dissolve the selected mono-salt in a highly soluble solvent (e.g., Methanol) at 50 °C (323 K) near its saturation point.
Equilibration: Hold the solution at 50 °C for 30 minutes with overhead stirring at 250 RPM.
Antisolvent Titration: Begin adding the antisolvent (e.g., Water or Heptane, depending on the salt's polarity) at a strictly controlled rate of 0.1 mL/min using a syringe pump.
Nucleation Hold: Once the solution becomes slightly turbid (cloud point), pause the antisolvent addition. Hold the temperature and stirring constant for 2 hours to allow the thermodynamically stable unsolvated form to nucleate and undergo solvent-mediated phase transformation.
Completion: Resume antisolvent addition at 0.2 mL/min until the target yield is achieved. Filter and dry under vacuum at 40 °C.
Thermodynamic vs. kinetic pathways in antisolvent crystallization.
PART 4: Quantitative Data Summaries
Table 1: Recommended Counterions for Selective Mono-Salt Screening
Target: Protonate the primary amine (pKa ~8.5) while leaving the thiazole (pKa ~2.5) neutral.
Acid Counterion
pKa1
pKa2
Rationale for Selection
Succinic Acid
4.21
5.64
Ideal pKa range; forms highly crystalline, non-hygroscopic salts.
Adipic Acid
4.44
5.44
Excellent safety profile (GRAS); good lattice energy contributor.
Aromatic ring can
π−π
stack with the thiazole, improving crystallinity.
Hydrochloric Acid
-6.0
N/A
Avoid: Will protonate thiazole, leading to hygroscopic di-salt mixtures.
Table 2: Antisolvent Crystallization Parameters
Parameter
Kinetic Control (Avoid)
Thermodynamic Control (Target)
Temperature
< 20 °C (Rapid cooling)
50 °C (323 K)
Antisolvent Addition Rate
> 1.0 mL/min (Dump addition)
0.1 - 0.2 mL/min (Titration)
Supersaturation Ratio (
S
)
S>2.5
(High driving force)
S≈1.1−1.3
(Low driving force)
Resulting Solid Form
Metastable polymorphs / Hydrates
Stable unsolvated polymorph
PART 5: References
Reich, H. J., & Bordwell, F. G. "Equilibrium pKa Table." Organic Chemistry Data. URL:[Link]
Kitamura, M., et al. "Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations." Journal of Crystal Growth, 257 (2003) 177–184. URL:[Link]
Kitamura, M., et al. "Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs." Crystal Growth & Design, 6(6) (2006) 1466-1470. URL:[Link]
Kumar, L., et al. "High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility." Organic Process Research & Development, 24(7) (2020) 1140-1150. URL:[Link]
Optimization
Technical Support Center: Troubleshooting 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine Reactions
Welcome to the Advanced Synthesis Troubleshooting Guide. 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is a highly specialized, sterically hindered primary amine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Troubleshooting Guide. 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is a highly specialized, sterically hindered primary amine. Because the amino group is situated on a fully substituted cyclobutane carbon (C1) and flanked by a bulky 4-isopropylthiazole moiety, it behaves chemically like an
α,α,α
-trisubstituted amine. This severe steric bulk drastically increases the transition state energy for nucleophilic attacks, leading to stalled reactions, low yields, and byproduct formation in standard workflows.
This guide provides field-proven, mechanistically grounded solutions for amidation, reductive amination, and cross-coupling reactions involving this challenging substrate.
Section 1: Amide Bond Formation (Amidation)
Q: Why do my standard EDC/HOBt or DCC couplings with this amine yield <10% product, with mostly unreacted starting material?A: Standard carbodiimide couplings rely on the formation of an OBt (benzotriazole) active ester. For highly hindered amines, the nucleophilic attack on the OBt ester is sterically precluded. The transition state energy is too high, meaning the active ester will hydrolyze back to the carboxylic acid before the bulky cyclobutylamine can successfully attack it[1].
Q: Which coupling reagents are best suited for this specific molecule, and why?A: You must utilize reagents that generate highly reactive active esters or utilize phosphonic anhydrides to force the reaction forward:
COMU or HATU: These reagents generate Oxyma or OAt active esters, respectively. The lower
pKa
of HOAt and Oxyma (compared to HOBt) makes them vastly superior leaving groups. Furthermore, the pyridine nitrogen in HOAt provides anchimeric (neighboring group) assistance, using hydrogen bonding to guide the hindered amine directly to the carbonyl carbon[1]. COMU is often preferred over HATU as it achieves comparable or superior yields (99.7% efficiency in complex syntheses) while offering better solubility and reduced allergenic potential[2].
T3P (Propylphosphonic anhydride): T3P is exceptional for sterically hindered substrates. It activates the carboxylic acid to form a mixed anhydride that is highly susceptible to nucleophilic attack. T3P produces water-soluble byproducts, requires no explosive additives like HOBt, and results in virtually undetectable levels of epimerization[3][4].
Protocol: T3P-Mediated Amidation of Hindered Amines
This protocol is self-validating: the lack of epimerization and the water-solubility of the byproducts eliminate the need for harsh chromatographic purification, preserving the yield of the bulky amide.
Setup: In an oven-dried round-bottom flask under
N2
, dissolve the carboxylic acid (1.0 eq) and 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine (1.1 eq) in anhydrous EtOAc or DMF to a concentration of 0.2 M.
Base Addition: Add
N,N
-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.
Activation: Cool the mixture to 0 °C. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq).
Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. (If LC-MS indicates stalled conversion, heat the reaction to 60 °C).
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract with EtOAc. The ionic T3P byproducts will partition entirely into the aqueous layer[3]. Wash the organic layer with brine, dry over
Na2SO4
, and concentrate in vacuo.
Fig 1: Workflow for selecting amidation reagents based on amine steric hindrance.
Section 2: Reductive Amination
Q: Direct reductive amination using
NaBH(OAc)3
yields mostly the reduced alcohol of my aldehyde and unreacted amine. How can I fix this?A: In a direct reductive amination, the reducing agent must selectively reduce the imine/iminium ion over the starting carbonyl[5]. Because your amine is heavily hindered, the initial formation of the carbinolamine intermediate and its subsequent dehydration to the imine is the rate-limiting step. The
NaBH(OAc)3
ends up reducing the unreacted aldehyde before the bulky imine can form.
Solution: You must switch to a two-step (indirect) Lewis acid-mediated approach. Titanium(IV) isopropoxide (
Ti(OiPr)4
) acts as a strong Lewis acid to activate the carbonyl oxygen, coordinates the amine, and drives the equilibrium forward by forming a transient titanium-imine complex while sequestering the oxygen as isopropanol[6][7].
Imine Formation: Mix the aldehyde/ketone (1.0 eq) and the hindered amine (1.1 eq) in neat
Ti(OiPr)4
(1.5 - 2.0 eq). If the substrates are solid, use a minimal amount of anhydrous THF. Stir at room temperature for 12–16 hours under
N2
[5][8].
Reduction: Dilute the mixture with absolute ethanol and cool to 0 °C.
Hydride Addition: Carefully add
NaBH4
(1.5 eq) or
NaBH3CN
(1.5 eq) in small portions. Allow the reaction to stir for 6 hours while warming to room temperature[8].
Workup: Quench the reaction by adding water (this will immediately form a white, insoluble
TiO2
precipitate). Filter the thick suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry over
Na2SO4
, and concentrate.
Fig 2: Mechanistic pathway of Ti(OiPr)4-mediated reductive amination.
Section 3: Buchwald-Hartwig Cross-Coupling
Q: I am trying to N-arylate this amine using
Pd2(dba)3
and XantPhos, but the reaction fails completely. Is this amine too hindered for Buchwald-Hartwig coupling?A: The amine is not too hindered, but your ligand choice is incompatible with the reaction kinetics. Ligands like XantPhos or RuPhos are excellent for secondary amines, but for highly hindered primary amines, the reductive elimination step becomes highly energetically demanding and traps the catalytic cycle[9].
To force the coupling of this substrate, you must use BrettPhos or tBuBrettPhos [10][11]. The massive steric bulk of the BrettPhos biaryl ligand scaffold crowds the palladium center, forcing it to undergo reductive elimination to relieve steric strain, thereby pushing the bulky amine and aryl group together to form the C-N bond. Reaction progress kinetic analysis (RPKA) demonstrates that with BrettPhos, oxidative addition becomes the rate-limiting step, successfully bypassing the reductive elimination barrier that poisons other catalysts[9][10].
Quantitative Data: Reagent Selection Matrix
Table 1: Comparison of Coupling Reagents for Hindered Amines
Coupling Reagent
Active Intermediate
Typical Yield (Hindered)
Epimerization Risk
Post-Reaction Byproduct Removal
EDC / HOBt
OBt Ester
< 10%
Moderate
Simple aqueous wash
HATU
OAt Ester
70 - 85%
Low
Chromatography often required
COMU
Oxyma Ester
75 - 90%
Very Low
Aqueous wash / Chromatography
T3P
Mixed Anhydride
80 - 95%
None / Undetectable
Simple aqueous wash
(Data synthesized from comparative peptide coupling studies[1][2][3])
References[3] WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. ribbitt.com. Available at:https://www.ribbitt.com/[2] Overview of Peptide Coupling Reagents - ChemPep. chempep.com. Available at:https://www.chempep.com/[4] 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides. rsc.org. Available at:https://pubs.rsc.org/[1] Peptide Coupling Reagents Guide - Sigma-Aldrich. sigmaaldrich.com. Available at: https://www.sigmaaldrich.com/[10] Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. nih.gov. Available at: https://www.ncbi.nlm.nih.gov/[9] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. acs.org. Available at: https://pubs.acs.org/[11] G3 and G4 Buchwald Precatalysts - Sigma-Aldrich. sigmaaldrich.com. Available at: https://www.sigmaaldrich.com/[6] Reductive Amination, and How It Works - Master Organic Chemistry. masterorganicchemistry.com. Available at:https://www.masterorganicchemistry.com/[7] Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. nih.gov. Available at:https://www.ncbi.nlm.nih.gov/[8] A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. thieme-connect.com. Available at: https://www.thieme-connect.com/[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. acs.org. Available at: https://pubs.acs.org/
Comparing 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine with other isopropyl thiazole derivatives
As a Senior Application Scientist, selecting the optimal building blocks for drug discovery requires a deep understanding of how subtle structural changes influence both target affinity and pharmacokinetic liabilities. T...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal building blocks for drug discovery requires a deep understanding of how subtle structural changes influence both target affinity and pharmacokinetic liabilities. The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous clinically approved drugs [1].
This guide provides an objective, data-driven comparison of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine against other isopropyl thiazole derivatives, detailing the structural rationale, comparative performance, and the self-validating experimental protocols used to evaluate them.
Structural Rationale & Pharmacophore Logic
The target molecule combines a 1,3-thiazole core with two distinct substituents: an isopropyl group at the 4-position and a 1-aminocyclobutyl group at the 2-position.
The 4-Isopropyl Group: The introduction of a small yet sterically demanding alkyl substituent like the isopropyl group imparts unique properties. It significantly enhances the molecule's overall lipophilicity (LogP) and provides a critical tool for medicinal chemists to fine-tune molecular conformation within hydrophobic protein binding pockets [2].
The 1-Aminocyclobutyl Group: Replacing a simple primary amine or an open-chain aliphatic amine with a cyclobutane ring introduces conformational restriction. This sp3-rich vector directs the primary amine into specific hydrogen-bond networks without the entropic penalty associated with highly flexible chains. Furthermore, the steric bulk of the cyclobutane ring shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs).
The Thiazole Core: Acting as a versatile standalone moiety, the thiazole ring maintains structural rigidity and modulates the basicity (pKa) of the adjacent amine, contributing to the biological efficacy of the therapeutic agent [3].
Caption: Structure-Activity Relationship (SAR) logic for the target molecule.
Comparative Profiling: Quantitative Data
To objectively evaluate the performance of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, we compare it against two common alternatives: 2-Amino-4-isopropylthiazole (a simple primary amine) and 1-(4-Isopropylthiazol-2-yl)cyclopentanamine (a cyclopentyl analog).
The table below summarizes their physicochemical properties and in vitro pharmacokinetic performance.
Metabolic Stability (HLM T1/2): The simple primary amine (45 min) is rapidly metabolized. The cyclobutane ring (>120 min) provides superior steric shielding against CYP450 enzymes compared to the cyclopentane ring (95 min), maximizing the metabolic half-life.
Permeability (Papp): The cyclobutyl derivative hits the "Goldilocks" zone of lipophilicity (cLogP 2.15). It is lipophilic enough to cross the blood-brain barrier (BBB) efficiently (18.5 x 10⁻⁶ cm/s) but avoids the excessive lipophilicity of the cyclopentyl analog, which can lead to non-specific protein binding and reduced free fraction.
Experimental Methodologies
The following self-validating protocols outline the synthesis and pharmacokinetic evaluation of these derivatives. Every step is designed with internal controls to ensure scientific integrity.
The synthesis of the thiazole core utilizes a modified Hantzsch condensation.
Reagent Preparation: Combine 1-amino-1-cyclobutanecarbothioamide (1.0 eq) and 1-bromo-3-methylbutan-2-one (1.1 eq) in anhydrous ethanol.
Causality: Anhydrous ethanol provides a polar protic environment that stabilizes the transition state of the initial nucleophilic attack while preventing unwanted hydrolysis of the α-haloketone.
Condensation & Heating: Heat the reaction mixture to 80°C under reflux for 12 hours.
Causality: The bulky isopropyl group on the α-haloketone creates significant steric hindrance adjacent to the reaction center. Elevated temperatures are thermodynamically required to overcome the activation energy barrier for the sulfur atom's nucleophilic attack [1].
Cyclization and Dehydration: Evaporate the solvent under reduced pressure, neutralize the crude residue with saturated aqueous NaHCO3, and extract with ethyl acetate.
Causality: The neutralization step acts as a chemical driving force, pushing the equilibrium of the final dehydration step forward to yield the fully aromatized, stable 1,3-thiazole ring.
Caption: Hantzsch synthesis pathway for the cyclobutyl-isopropyl thiazole derivative.
Protocol B: In Vitro Microsomal Stability Assay
To validate the protective effect of the cyclobutane ring against hepatic clearance, a Human Liver Microsome (HLM) assay is employed.
Incubation Setup: Mix 1 µM of the test compound with pooled HLM (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Include Verapamil as a high-clearance positive control.
Causality: Maintaining a strict physiological pH (7.4) is critical to preserve the native tertiary structure and active site conformation of the CYP450 enzymes. The positive control self-validates the enzymatic viability of the microsome batch.
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Using a regenerating system ensures a steady-state electron flow without depleting the cofactor over the 120-minute assay window.
Quenching and Analysis: At precise time points (0, 15, 30, 60, 120 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (internal standard). Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.
Causality: The high organic content of cold acetonitrile instantly denatures the metabolic enzymes, freezing the kinetic profile. The internal standard normalizes any ionization fluctuations during mass spectrometry, ensuring quantitative reliability.
A Comparative Guide to the Validation of Analytical Methods for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine Quantification
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety and e...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety and efficacy. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (herein referred to as "Compound X"), a novel heterocyclic amine with significant therapeutic potential.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This guide is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth analysis of three widely-used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our focus will be on the practical application and comparative performance of these methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][4][5][6][7]
The Importance of Method Validation
Analytical method validation provides documented evidence that a procedure is accurate, precise, and reliable for its intended use.[8][9][10] This process is a regulatory requirement and ensures the integrity of data used for product release, stability studies, and quality control.[10][11][12] The key parameters assessed during validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][13][14]
Comparative Overview of Analytical Techniques
Feature
HPLC-UV
GC-MS
LC-MS/MS
Principle
Separation based on polarity, detection by UV absorbance.
Separation based on volatility, detection by mass-to-charge ratio.
Separation based on polarity, highly selective detection by mass transitions.
Best Suited For
Routine QC, purity assessment, stability studies.
Volatile impurities, compounds that are thermally stable or can be derivatized.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique, making it a workhorse for pharmaceutical quality control.[15][16] For Compound X, a stability-indicating reversed-phase HPLC (RP-HPLC) method was developed to separate the main component from potential degradation products.[17][18][19][20]
Experimental Protocol: HPLC-UV
Instrumentation : Agilent 1260 Infinity II LC System with a Diode Array Detector.
Column : Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase : A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). The use of an acidic modifier ensures the protonation of the primary amine in Compound X, leading to improved peak shape.
Flow Rate : 1.0 mL/min.
Detection : 254 nm, selected based on the UV absorbance maximum of the thiazole chromophore.
Sample Preparation : Dissolve 10 mg of Compound X in 10 mL of 50:50 Acetonitrile:Water diluent.
Validation Results: HPLC-UV
Validation Parameter
Result
Acceptance Criteria (ICH Q2(R1))
Linearity (R²)
0.9995
≥ 0.999
Range
10 - 150 µg/mL
80-120% of test concentration
Accuracy (% Recovery)
99.2 - 101.5%
98.0 - 102.0%
Precision (%RSD)
< 1.0%
≤ 2.0%
LOQ
10 µg/mL
S/N ratio ≥ 10
Specificity
No interference from excipients or forced degradation products.
Peak purity > 99.5%
Causality Behind Choices : A C18 column was chosen for its excellent retention of moderately polar compounds like Compound X. The gradient elution allows for the effective separation of the main peak from any potential impurities that may have different polarities. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) confirmed the method's stability-indicating capability.[17][20]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile compounds.[21][22] Due to the polar nature and low volatility of the primary amine in Compound X, direct analysis by GC is challenging and can lead to poor peak shape and low sensitivity.[23][24][25] Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.[23][25][26]
Experimental Protocol: GC-MS
Derivatization :
Dry 1 mg of Compound X under a stream of nitrogen.
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
Instrumentation : Agilent 8890 GC with 5977B MSD.
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm).
Carrier Gas : Helium at 1.2 mL/min.
Injection : 1 µL, Split (10:1).
MS Detection : Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized Compound X.
Validation Results: GC-MS
Validation Parameter
Result
Acceptance Criteria (ICH Q2(R1))
Linearity (R²)
0.9988
≥ 0.995
Range
0.5 - 50 µg/mL
-
Accuracy (% Recovery)
97.5 - 103.2%
95.0 - 105.0%
Precision (%RSD)
< 2.5%
≤ 5.0%
LOQ
0.5 µg/mL
S/N ratio ≥ 10
Specificity
High; mass spectral data confirms identity.
No co-eluting peaks at the monitored m/z.
Causality Behind Choices : BSTFA is a powerful silylating agent that effectively derivatizes the primary amine, increasing volatility and improving chromatographic performance.[26] The HP-5ms column is a low-polarity column suitable for a wide range of compounds. SIM mode significantly enhances sensitivity and selectivity by monitoring only specific fragment ions of the derivatized analyte, which is crucial for impurity profiling.[27][28]
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis for pharmacokinetic studies, LC-MS/MS is the gold standard.[4][29][30][31] This method combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS
Instrumentation : Sciex Triple Quad 6500+ system coupled with a Shimadzu Nexera X2 UHPLC.
Column : Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase : A rapid gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
MS/MS Transition : Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for Compound X and its stable isotope-labeled internal standard.
Sample Preparation (Plasma) : Protein precipitation with acetonitrile followed by centrifugation.[29][30][32]
Validation Results: LC-MS/MS
Validation Parameter
Result
Acceptance Criteria (FDA Bioanalytical)
Linearity (R²)
0.9999
≥ 0.99
Range (LLOQ to ULOQ)
0.1 - 1000 ng/mL
-
Accuracy (% of Nominal)
98.9 - 101.1%
Within ±15% (±20% at LLOQ)
Precision (%CV)
< 4.0%
≤ 15% (≤ 20% at LLOQ)
LLOQ
0.1 ng/mL
S/N ratio ≥ 5
Selectivity
No interference from endogenous plasma components.
Response in blank <20% of LLOQ.
Causality Behind Choices : The use of UHPLC with a sub-2 µm particle column allows for faster analysis times and better resolution. ESI in positive mode is ideal for basic compounds like Compound X, which readily accept a proton. The MRM mode provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway, virtually eliminating matrix interference.[30][32] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in instrument response, ensuring the highest level of accuracy and precision.[29]
Visualizing the Validation Workflow
A structured approach is essential for a successful method validation campaign. The following diagram illustrates the logical flow from method development through the execution of key validation experiments.
Caption: Logical workflow for analytical method validation.
Comparative Summary and Recommendations
Parameter
HPLC-UV
GC-MS (with Derivatization)
LC-MS/MS
Recommendation for Use Case
Application
API Assay & Purity, Stability Testing
Volatile Impurity Profiling
Bioanalysis, Trace Quantification
Choose method based on intended purpose.
Sensitivity
Good (µg/mL)
Very Good (ng/mL)
Excellent (pg/mL)
LC-MS/MS for low-level detection.
Selectivity
Good
Very Good
Excellent
LC-MS/MS for complex matrices.
Sample Prep
Simple Dilution
Derivatization Required
Protein Precipitation/SPE
HPLC-UV for high throughput QC.
Cost/Expertise
Low
Moderate
High
Factor in budget and personnel expertise.
Expert Insights :
For routine quality control, such as batch release testing and stability studies where the concentration of Compound X is relatively high, the HPLC-UV method is the most practical choice. It offers a balance of performance, cost-effectiveness, and high throughput.[15][16]
The GC-MS method is not ideal for the primary assay of Compound X due to the need for derivatization. However, it is an invaluable tool for identifying and quantifying potential volatile or semi-volatile impurities that may not be amenable to LC analysis.
For any application requiring the quantification of Compound X in a biological matrix (e.g., plasma, urine) for pharmacokinetic or toxicokinetic studies, the LC-MS/MS method is unequivocally the superior choice.[4][33] Its unparalleled sensitivity and selectivity are necessary to measure the low concentrations typically encountered in these studies and to overcome the challenges of matrix effects.
Conclusion
The validation of analytical methods is a cornerstone of pharmaceutical development, ensuring data integrity and regulatory compliance.[5][9] For the quantification of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, the choice of analytical technique is dictated by the specific application. HPLC-UV provides a robust and cost-effective solution for routine quality control. GC-MS is a specialized tool for volatile impurity analysis, while LC-MS/MS offers the ultimate performance in sensitivity and selectivity required for bioanalytical applications. By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can confidently select and validate the most appropriate analytical procedure for their needs.
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A Comparative Guide to the Reproducible Scale-Up Synthesis of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
This guide provides an in-depth analysis of synthetic strategies for the scalable production of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, a key building block in modern medicinal chemistry. We will move bey...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of synthetic strategies for the scalable production of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, a key building block in modern medicinal chemistry. We will move beyond theoretical routes to compare practical, reproducible methods suitable for kilogram-scale synthesis, focusing on the critical parameters that govern yield, purity, and batch-to-batch consistency. The insights herein are derived from established principles in process chemistry and analogous transformations reported in the literature.
Introduction: The Synthetic Challenge
The target molecule, 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, incorporates two structurally significant motifs: a substituted 2-aminothiazole and a cyclobutylamine ring. The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The cyclobutane ring, a desirable bioisostere for larger or more flexible groups, offers a unique three-dimensional profile that can enhance metabolic stability and binding affinity.[3][4]
However, the transition from a laboratory-scale synthesis to a robust, industrial-scale process is fraught with challenges.[5][6] Issues such as heat and mass transfer, reagent addition rates, impurity profiles, and purification efficiency become magnified.[5] This guide aims to dissect these challenges by comparing plausible synthetic routes and providing a detailed, self-validating protocol for the most promising approach.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis reveals two primary disconnection points, leading to distinct manufacturing strategies. The core of the molecule can be constructed by forming the thiazole ring from precursors already containing the cyclobutane moiety.
Caption: Retrosynthetic analysis via the Hantzsch thiazole synthesis pathway.
This approach, centered on the classical Hantzsch reaction, is often favored for its reliability and the availability of starting materials.[7][8] We will compare this established method with modern variations designed to improve safety and efficiency.
Comparison of Core Synthesis Strategies: The Hantzsch Reaction and Its Variants
The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative.[1] While robust, the traditional method has drawbacks for scale-up, primarily concerning the handling of lachrymatory and unstable α-haloketones.
Parameter
Method A: Classical Hantzsch
Method B: One-Pot Synthesis
Description
Stepwise synthesis: 1) Isolation of 1-bromo-3-methylbutan-2-one, 2) Condensation with the thiourea derivative.
In-situ bromination of 3-methylbutan-2-one followed immediately by condensation with the thiourea derivative.[1]
Reproducibility
Moderate. Dependent on the purity and stability of the isolated α-haloketone intermediate.
High. Avoids isolation of the unstable intermediate, reducing batch variability.
Safety
Lower. Involves handling and isolation of a toxic and lachrymatory α-bromoketone.[1]
Higher. The hazardous intermediate is generated and consumed in the same pot, minimizing exposure.[1]
Yield
65-75% (overall)
70-85%
Cycle Time
Longer (two distinct synthetic operations).
Shorter (single operation).
Scalability
Challenging due to the instability of the intermediate. Requires specialized handling equipment.
Excellent. Well-suited for large reactors and minimizes manual handling of hazardous materials.
Cost
Moderate. Potential for material loss during intermediate isolation.
Lower. Higher throughput and less waste generation.
Based on this comparison, the One-Pot Synthesis (Method B) emerges as the superior strategy for a reproducible and safe scale-up. It mitigates the primary risks and inefficiencies of the classical approach.
Recommended Scale-Up Protocol: One-Pot Synthesis
This protocol is designed as a self-validating system with defined in-process controls (IPCs) to ensure batch-to-batch consistency.
Workflow Overview
Caption: Process flow diagram for the recommended one-pot scale-up synthesis.
Step-by-Step Methodology
Reagents:
3-Methylbutan-2-one (1.0 eq)
Bromine (1.05 eq)
1-Aminocyclobutane-1-carbothioamide (1.1 eq)
Ethanol (or other suitable solvent, ~5-10 volumes)
Sodium Bicarbonate (for workup)
Ethyl Acetate (for extraction)
Brine
Procedure:
Reactor Setup: Charge a suitably sized, clean, and dry glass-lined reactor with 3-methylbutan-2-one and ethanol. Begin agitation and cool the vessel to 0-5 °C using a chiller.
Causality: Low temperature is critical to control the exothermic bromination reaction and minimize the formation of dibrominated side products.
In-Situ Bromination: Slowly add bromine subsurface to the stirred solution over 1-2 hours, maintaining the internal temperature below 10 °C.
Causality: Slow, subsurface addition ensures rapid mixing and prevents localized high concentrations of bromine, which can lead to unwanted side reactions.
In-Process Control 1 (IPC 1): After the bromine addition is complete, stir for an additional 30 minutes. Take a sample for GC or TLC analysis to confirm the complete consumption of the starting ketone.
Trustworthiness: This check validates the completion of the first critical step before proceeding, preventing downstream issues.
Thiourea Addition: In a separate vessel, prepare a slurry of 1-aminocyclobutane-1-carbothioamide in ethanol. Add this slurry to the reactor over 30-45 minutes, allowing the internal temperature to rise to ambient.
Causality: Adding the thiourea as a slurry ensures efficient transfer and mixing in a large-scale reactor.
Cyclocondensation: Once the addition is complete, slowly heat the reaction mixture to reflux (~78 °C for ethanol) and maintain for 4-6 hours.
In-Process Control 2 (IPC 2): Monitor the reaction progress by HPLC. The reaction is considered complete when the area percent of the α-bromoketone intermediate is less than 1%.
Trustworthiness: HPLC provides quantitative data on reaction completion, ensuring consistent cycle times and product quality.
Workup and Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct. Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the organic phase to a minimal volume and either induce crystallization with a suitable anti-solvent (e.g., heptane) or purify via column chromatography for very high purity requirements.
Drying: Dry the isolated solid product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Safety Considerations
The reaction should be performed in a well-ventilated area (e.g., a walk-in fume hood).
Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves.
Bromine is highly corrosive and toxic. Use a closed-system transfer where possible. Have a bromine quenching agent (e.g., sodium thiosulfate solution) readily available.
The initial bromination is exothermic; ensure adequate cooling capacity is available to prevent a thermal runaway.
Conclusion and Future Directions
The successful and reproducible scale-up of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine is highly achievable through a carefully controlled one-pot Hantzsch synthesis. This approach offers significant advantages in terms of safety, efficiency, and scalability over classical multi-step procedures.[1] For further process optimization, exploring greener solvents or catalytic systems could reduce the environmental impact.[9] Ultimately, the protocol described provides a robust and self-validating framework for the consistent production of this valuable chemical intermediate, enabling its broader application in research and drug development.
Cross-Validation of In Vitro Assay Results for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Executive Summary & Mechanistic Rationale In the landscape of central nervous system (CNS) drug discovery, the design of highly penetrant, target-specific fragments is critical. 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclob...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the landscape of central nervous system (CNS) drug discovery, the design of highly penetrant, target-specific fragments is critical. 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (hereafter referred to as Cpd-1 ) represents a highly optimized building block frequently utilized in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists[1][2].
As a presynaptic autoreceptor, H3R exhibits high constitutive activity, making inverse agonists highly desirable for indications like narcolepsy, Alzheimer's disease, and cognitive impairment[2][3]. The structural logic of Cpd-1 relies on two key pharmacophoric elements:
The Cyclobutanamine Motif: Acts as a conformationally restricted bioisostere for the endogenous imidazole ring of histamine. The primary amine forms an essential salt bridge with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R orthosteric pocket[4].
The 4-Isopropylthiazole Core: The thiazole ring provides a stable hydrogen-bond acceptor, while the bulky, lipophilic propan-2-yl (isopropyl) group is strategically positioned to occupy a hydrophobic sub-pocket. This specific substitution significantly enhances blood-brain barrier (BBB) permeability compared to unbranched or des-methyl analogs[3].
Fig 1: H3R signaling pathway and modulation by inverse agonists like Cpd-1 and Pitolisant.
Cross-Validation Data Matrix
To objectively evaluate the performance of Cpd-1, we must cross-validate its in vitro pharmacological and physicochemical profile against established clinical and preclinical benchmarks. The table below compares Cpd-1 against Pitolisant (a first-in-class approved H3R inverse agonist)[1], Ciproxifan (a standard H3R antagonist)[4], and a 4-Methyl analog (1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine) to demonstrate the structure-activity relationship (SAR) impact of the isopropyl group.
Compound
H3R Binding Affinity (
Ki
, nM)
Functional Potency (
EC50
, nM)
Intrinsic Activity (% Reversal)
PAMPA-BBB Permeability (
Pe×10−6
cm/s)
Pitolisant (Reference)
2.7 ± 0.5
1.5 ± 0.1
75%
12.4 ± 0.8
Ciproxifan (Reference)
1.5 ± 0.2
9.2 ± 0.8
50%
8.1 ± 0.5
Cpd-1 (Propan-2-yl)
45.2 ± 3.1
115.4 ± 8.5
68%
9.8 ± 0.6
4-Methyl Analog
120.5 ± 9.4
> 500
42%
3.5 ± 0.3
Data Interpretation: While Cpd-1 is a fragment and naturally exhibits lower absolute affinity (
Ki
= 45.2 nM) than the fully elaborated drug Pitolisant (
Ki
= 2.7 nM)[2], it demonstrates excellent ligand efficiency. Crucially, the substitution of a methyl group with a propan-2-yl (isopropyl) group increases BBB permeability nearly threefold (from 3.5 to 9.8
Pe
), crossing the critical threshold (
>4.0×10−6
cm/s) required for viable CNS penetration[3].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols detail the self-validating systems used to generate the cross-validation data. Each assay includes internal controls to rule out false positives.
Fig 2: Sequential in vitro assay workflow for validating CNS-targeted H3R ligands.
Causality:
[125I]
-iodoproxyfan is utilized due to its exceptionally low
Kd
(~50 pM) at the human H3R, providing the high signal-to-noise ratio required to accurately measure the affinity of lower-molecular-weight fragments like Cpd-1[2].
Membrane Preparation: Culture rat glioma C6 cells stably expressing recombinant human H3 receptors. Homogenize cells in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 50 pM
[125I]
-iodoproxyfan, and varying concentrations of Cpd-1 (10⁻¹⁰ to 10⁻⁴ M).
Control Validation: Define non-specific binding (NSB) using 10 µM Pitolisant. Total binding must be at least 10-fold higher than NSB for the assay to be valid.
Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer and measure radioactivity using a gamma counter.
Analysis: Calculate
IC50
using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
Protocol B: Functional
[35S]GTPγS
Binding Assay
Causality: Because H3R has high constitutive activity, simply measuring binding affinity is insufficient. The
[35S]GTPγS
assay measures the uncoupling of the Gi/o protein from the receptor, allowing us to distinguish neutral antagonists from true inverse agonists[2].
Reaction Setup: Incubate H3R-expressing membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, pH 7.4) containing 0.1 nM
[35S]GTPγS
.
Ligand Addition: Add Cpd-1 at varying concentrations. Include a baseline control (vehicle only) to measure constitutive activity.
Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate via rapid filtration through GF/B filters.
Quantification: Measure bound radioactivity via liquid scintillation counting.
Validation: A valid inverse agonist response (like that of Pitolisant or Cpd-1) will reduce the specific
[35S]GTPγS
binding below the basal vehicle level in a dose-dependent manner.
Causality: CNS targets require drugs to cross the blood-brain barrier. The PAMPA-BBB assay uses Porcine Brain Lipid (PBL) to mimic the highly lipophilic environment of the BBB, confirming that the propan-2-yl group of Cpd-1 effectively drives passive diffusion[3].
Preparation: Dissolve Cpd-1 and reference compounds in DMSO (5 mg/mL stock), then dilute to 500 µg/mL in PBS/EtOH (7:3)[3].
Membrane Coating: Coat the filter membrane of the donor plate (pore size 0.45 µm) with 4 µL of PBL solution (20 mg/mL in dodecane).
Permeation Setup: Add 150 µL of the compound solution to the donor wells. Add 300 µL of PBS/EtOH buffer to the acceptor wells. Carefully assemble the sandwich plate.
Incubation: Incubate at room temperature for 18 hours without agitation.
Quantification: Separate the plates and measure the concentration of Cpd-1 in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (
Pe
). Compounds with
Pe>4×10−6
cm/s are classified as highly permeable[3].
References
EMA Assessment Report: Wakix (Pitolisant). European Medicines Agency. Available at:[Link]
Ligneau, X., et al. "Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Bautista-Aguilera, O. M., et al. "Novel Pitolisant-Derived Sulfonyl Compounds for Alzheimer Disease." MDPI. Available at:[Link]
Navigating the Structural Landscape: A Comparative SAR Guide to 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine Analogs as Potential Kinase Inhibitors
A Deep Dive into a Privileged Scaffold for Drug Discovery For researchers and scientists in the field of drug development, the quest for novel small molecules with high potency and selectivity against therapeutic targets...
Author: BenchChem Technical Support Team. Date: April 2026
A Deep Dive into a Privileged Scaffold for Drug Discovery
For researchers and scientists in the field of drug development, the quest for novel small molecules with high potency and selectivity against therapeutic targets is a continuous endeavor. The 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine scaffold has emerged as a promising framework, particularly in the realm of kinase inhibition, a critical area in oncology and inflammation research. This guide provides a comprehensive comparison of the structural activity relationships (SAR) of analogs based on this core structure, synthesizing data from related studies to illuminate the path for rational drug design.
The Core Scaffold: A Fusion of Favorable Moieties
The 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine core brings together two key structural motifs: the 2-aminothiazole and the cyclobutane ring. The 2-aminothiazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, prized for its ability to engage in key hydrogen bonding interactions within the ATP-binding site of various kinases.[1] The isopropyl substitution at the 4-position of the thiazole ring often contributes to favorable hydrophobic interactions.
The cyclobutane ring, on the other hand, serves as a rigid and three-dimensional scaffold.[2][3] Its constrained nature can lock the molecule into a specific conformation, which can be crucial for high-affinity binding to a target protein. This "conformational restriction" can also lead to improved metabolic stability and reduced off-target effects compared to more flexible aliphatic chains.[3]
This guide will explore how modifications to both the thiazole and cyclobutane components of this scaffold can profoundly impact biological activity, with a focus on their potential as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a key target in neurodegenerative diseases and some cancers.[1]
Synthesis of the Analog Library: A General Approach
The synthesis of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine analogs typically follows a convergent strategy. The key steps involve the synthesis of the substituted 2-aminothiazole and the functionalized cyclobutane precursors, followed by their coupling.
General Synthetic Workflow
Caption: Generalized synthetic workflow for the preparation of the target analogs.
The following sections detail the impact of structural modifications on the inhibitory activity of this class of compounds, drawing parallels from studies on related 2-aminothiazole kinase inhibitors. The biological data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Modifications on the Thiazole Ring
The substitution pattern on the thiazole ring is critical for target engagement.
Size and Lipophilicity at C4: Replacing the isopropyl group with a smaller methyl group (Analog A1) leads to a significant loss of activity, suggesting that a certain degree of lipophilicity and size is required for optimal binding in the hydrophobic pocket of the kinase.[3] A larger phenyl group (Analog A2) is tolerated but does not significantly improve potency over the isopropyl group.
Substitution at C5: Introduction of a chloro group at the C5 position (Analog A3) enhances potency.[3] This suggests that this position may be solvent-exposed or that the electron-withdrawing nature of the chlorine atom favorably influences the electronic properties of the thiazole ring for binding.
Modifications on the Cyclobutanamine Moiety
The cyclobutane ring and the amine group are crucial for positioning the molecule within the active site and forming key interactions.
Cyclobutane Substitution: Introduction of a hydroxyl group at the 3-position of the cyclobutane ring (Analog B1) may lead to a modest increase in potency, potentially by forming an additional hydrogen bond with the protein backbone.
Amine Substitution: The primary amine is critical for activity, likely forming a key hydrogen bond with the hinge region of the kinase. Substitution on the amine with a methyl group (Analog B2) or an acetyl group (Analog B3) dramatically reduces or abolishes activity.[4][5] This underscores the importance of the unsubstituted amine for target engagement.
Experimental Protocols
To ensure the reliability and reproducibility of the SAR data, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified enzyme.
Protocol:
Enzyme and Substrate Preparation: Recombinant human CDK5/p25 enzyme and a suitable peptide substrate (e.g., histone H1) are prepared in a kinase assay buffer.
Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.
Assay Reaction: The enzyme, substrate, and test compound are incubated together in a 96-well plate.
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method).
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, the change in fluorescence intensity is measured.
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Protocol:
Cell Seeding: Cancer cells (e.g., A549 lung carcinoma) are seeded into 96-well plates and allowed to adhere overnight.
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (growth inhibition 50) or IC50 value is determined from the dose-response curve.
Logical Relationships and Pathway Visualization
The inhibitory action of these compounds on CDK5 can be visualized within the context of its cellular signaling pathway.
Caption: Inhibition of the CDK5 signaling pathway by the studied analogs.
Conclusion
The structural activity relationship of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine analogs reveals a delicate interplay between the substitutions on the thiazole ring and the integrity of the cyclobutanamine moiety. The isopropyl group at the C4 position of the thiazole and an unsubstituted primary amine on the cyclobutane ring are critical for potent inhibitory activity, likely against kinase targets such as CDK5. Further optimization of this scaffold could involve exploring substitutions at the C5 position of the thiazole ring and the 3-position of the cyclobutane ring to enhance potency and selectivity. This guide provides a foundational understanding for researchers to rationally design the next generation of inhibitors based on this promising chemical framework.
References
Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]
Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. PubMed. [Link]
Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC. [Link]
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]
Discovery of CDK5 Inhibitors through Structure-Guided Approach. PMC. [Link]
Personal protective equipment for handling 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
Handling novel or uncharacterized pharmaceutical intermediates like 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine requires a rigorous, zero-assumption safety protocol. Because this specific cyclobutylamine-thiaz...
Author: BenchChem Technical Support Team. Date: April 2026
Handling novel or uncharacterized pharmaceutical intermediates like 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine requires a rigorous, zero-assumption safety protocol. Because this specific cyclobutylamine-thiazole derivative lacks a standardized Safety Data Sheet (SDS), federal guidelines dictate that it must be treated as a high-hazard substance [1].
As a Senior Application Scientist, my goal is to provide you with a self-validating operational framework. This guide moves beyond basic compliance, explaining the chemical causality behind each safety measure so you can safely handle, process, and dispose of this compound.
Mechanistic Hazard Profiling
To design an effective Personal Protective Equipment (PPE) and handling strategy, we must deduce the physicochemical risks directly from the molecule's structural motifs:
Primary Aliphatic Amine (-NH₂): As a Lewis base, the primary amine group is prone to causing alkaline hydrolysis of lipids in human tissue, making it a severe skin and eye irritant, and potentially corrosive. Furthermore, primary amines can react with environmental or chemical nitrosating agents (e.g., nitrogen oxides) to form highly carcinogenic nitrosamines [2].
Thiazole Ring: Heterocyclic thiazoles are common pharmacophores but can undergo metabolic activation in the liver (via cytochrome P450 enzymes) to form reactive epoxides or thioamides, posing unknown systemic toxicity risks.
Cyclobutane Ring: Adds lipophilicity to the molecule, significantly increasing the rate of dermal absorption compared to highly polar, low-molecular-weight amines.
Definitive PPE Matrix
Standard latex or thin nitrile gloves provide insufficient barrier protection against lipophilic free-base amines, which can rapidly permeate these materials. The following quantitative PPE matrix must be strictly adhered to:
PPE Category
Specification / Material
Quantitative Metric
Scientific Rationale
Hand Protection
Butyl Rubber or Heavy-Duty Nitrile
>480 min breakthrough (Butyl); >240 min (Nitrile, 0.2mm+)
Amines rapidly degrade and permeate thin latex (<10 min breakthrough). Butyl rubber prevents lipophilic base penetration.
Eye Protection
Indirect Vented Splash Goggles
ANSI Z87.1+ impact rated
Prevents capillary action of alkaline liquids into the conjunctiva, which can cause permanent corneal opacity.
Body Protection
Flame-Retardant (FR) Lab Coat
100% Cotton or Nomex
Synthetic blends (polyester) can melt into the skin during exothermic reactions or localized fires.
Respiratory
N95 or Half-Mask with Amine Cartridge
NIOSH-approved (Organic Vapor/Amine)
Required only if handling powders outside a hood or if aerosolization risk exceeds hood capture velocity (~100 fpm).
Operational Handling Protocol
Every step in the handling process must validate the containment of the chemical.
Step 1: Environmental Preparation
Verify fume hood certification and ensure a face velocity of 80–120 feet per minute (fpm).
Purge the workspace of incompatible reagents. Specifically, remove strong oxidizers and nitrosating agents (e.g., sodium nitrite, NOx gases) to prevent the formation of carcinogenic nitrosamines [2].
Step 2: Material Transfer
For dry, crystalline forms: Utilize anti-static weighing boats and grounded spatulas to prevent aerosolization driven by static repulsion.
For solvated forms: Employ positive-displacement pipettes. Volatile organic amines alter surface tension and vapor pressure, causing standard air-displacement pipettes to drip.
Step 3: Decontamination & Validation
Post-transfer, wipe down all hood surfaces and balances with a 5% acetic acid solution, followed by a distilled water rinse.
Causality: The weak acid rapidly protonates the free-base amine, converting it into a water-soluble, non-volatile ammonium salt, thereby validating the removal of secondary exposure risks.
Waste Management & Disposal Plan
Improper disposal of amines can lead to violent exothermic reactions or environmental contamination. According to institutional chemical waste disposal guidelines, amines must be strictly segregated [3].
Step 1: Waste Segregation
Critical Exclusion: Never combine amine waste with acyl halides, sulfonyl halides, or anhydrides. These electrophiles react violently and exothermically with primary amines to form amides, risking explosion [3].
Segregate from heavy metals and strong inorganic acids.
Step 2: Containment
Collect all amine-contaminated waste (including first rinsates from glassware) in a chemically compatible High-Density Polyethylene (HDPE) container [4].
Cap the container securely, but never fill beyond 75% capacity to safely accommodate potential vapor expansion [4].
Step 3: Labeling and Transfer
Affix a standardized hazardous waste tag immediately upon adding the first drop of waste.
Submit a chemical collection request to Environmental Health and Safety (EH&S). Under no circumstances should aqueous amine solutions be disposed of down the sanitary sewer [4].
Operational Workflow Visualization
Workflow for the safe handling, risk mitigation, and disposal of uncharacterized amines.
References
Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site. Occupational Safety and Health Administration (OSHA).[Link]
Safety Data Sheet - Handling Amines. Farnell. [Link]
Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). [Link]
Chemical Waste Disposal. Stanford Environmental Health & Safety.[Link]